Nicanartine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBIPPQHYZTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164552 | |
| Record name | Nicanartine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150443-71-3 | |
| Record name | Nicanartine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicanartine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICANARTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Properties of Nicanartine: An In-depth Technical Guide
Disclaimer: Initial searches for "Nicanartine" did not yield any specific pharmacological data. It is possible that this is a novel compound with limited public information or a misspelling of a different agent. Given the similarity in name, this guide will proceed by detailing the pharmacological properties of Nicotine to demonstrate the requested format and content structure. All subsequent information pertains to Nicotine.
Introduction
Nicotine is a tertiary amine composed of a pyridine and a pyrrolidine ring and is the primary psychoactive component of tobacco.[1] It is a potent and addictive substance that exerts its effects through the stimulation of nicotinic acetylcholine receptors (nAChRs).[1] This document provides a comprehensive overview of the pharmacological properties of nicotine, including its mechanism of action, pharmacokinetics, and clinical effects, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Nicotine's primary mechanism of action is its stereoselective binding to nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[1][2]
2.1. Neuropharmacology
(S)-nicotine, the form found in tobacco, acts as an agonist at these receptors.[1] The binding of nicotine to nAChRs leads to the opening of the ion channel, allowing the influx of cations, which in turn results in the depolarization of the neuron and the release of various neurotransmitters.[2]
The release of dopamine in the mesolimbic pathway, particularly in the ventral tegmental area (VTA) and the nucleus accumbens, is crucial for the reinforcing and rewarding effects of nicotine, contributing to its addictive potential.[1][2] Nicotine also modulates the release of other neurotransmitters, including acetylcholine, norepinephrine, serotonin, glutamate, and GABA, which contribute to its complex pharmacological profile, including effects on arousal, mood, and cognitive function.[3]
Signaling Pathway of Nicotine's Rewarding Effects
Caption: Nicotine stimulates dopamine release in the brain's reward pathway.
Pharmacokinetics
3.1. Absorption
Nicotine is readily absorbed through various routes, including the lungs, buccal mucosa, and skin.[2] When tobacco smoke is inhaled, nicotine is rapidly absorbed into the pulmonary venous circulation, reaching the brain within seconds.[1] The pH of the delivery vehicle influences absorption; for instance, the acidic pH of cigarette smoke ionizes nicotine, reducing buccal absorption, whereas the alkaline pH of pipe and cigar smoke allows for significant absorption through the mouth.[2]
3.2. Distribution
Following absorption, nicotine is widely distributed throughout the body, with high concentrations found in the brain, adrenal medulla, and autonomic ganglia.[2] It readily crosses the blood-brain barrier.
3.3. Metabolism
The liver is the primary site of nicotine metabolism, with approximately 80% being converted to cotinine.[2][4] This process is primarily mediated by the cytochrome P450 enzyme CYP2A6.[4][5] Other enzymes involved include UDP-glucuronosyltransferase (UGT) and flavin-containing monooxygenase (FMO).[4] Genetic polymorphisms in CYP2A6 can lead to significant individual variability in nicotine metabolism.[5][6]
Nicotine Metabolism Pathway
Caption: The primary metabolic pathway of nicotine to cotinine.
3.4. Excretion
Nicotine and its metabolites are primarily excreted by the kidneys. The rate of renal excretion is pH-dependent; acidic urine increases the ionization of nicotine, which in turn enhances its excretion.
Pharmacological Data
| Parameter | Value | Reference |
| Molecular Weight | 162.23 g/mol | [2] |
| pKa | 8.5 | [2] |
| Primary Metabolite | Cotinine | [2] |
| Primary Metabolizing Enzyme | CYP2A6 | [4][5] |
Experimental Protocols
5.1. Determination of Nicotine and Cotinine Levels
A common method for quantifying nicotine and its metabolites is through gas chromatography/mass spectrometry (GC/MS).
-
Sample Collection: Blood, urine, or saliva samples are collected from subjects.
-
Sample Preparation: Samples are subjected to liquid-liquid or solid-phase extraction to isolate nicotine and cotinine.
-
Analysis: The extracted samples are analyzed using a GC/MS system. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.
Experimental Workflow for Nicotine Quantification
Caption: A typical workflow for the quantification of nicotine and its metabolites.
Clinical Efficacy and Safety
While nicotine itself is the primary addictive component in tobacco, nicotine replacement therapies (NRTs) are used to aid in smoking cessation. These therapies deliver nicotine in a controlled manner to alleviate withdrawal symptoms.
6.1. Drug Interactions
Nicotine can have various drug interactions. For example, it can increase the metabolism of certain drugs and increase the risk of tachycardia when combined with other substances.[7]
Conclusion
Nicotine exhibits a complex pharmacological profile, primarily acting as an agonist at nicotinic acetylcholine receptors. Its rapid absorption, distribution to the brain, and effects on neurotransmitter release contribute to its highly addictive nature. Understanding the intricate details of its mechanism of action and pharmacokinetics is crucial for the development of more effective smoking cessation therapies and for assessing the risks associated with its consumption.
References
- 1. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Early Studies on the Biological Activity of Nicotine: A Technical Overview
Note to the Reader: Initial searches for "Nicanartine" did not yield any specific results in the scientific literature. It is possible that this is a novel compound with no publicly available data or a typographical error. This document provides a comprehensive overview of the early biological activity of Nicotine , a well-studied compound with a similar-sounding name and a primary psychoactive component of tobacco. The data and methodologies presented here are based on foundational preclinical and pharmacological studies of Nicotine and its metabolites.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the core biological activities of Nicotine, with a focus on its mechanism of action, pharmacokinetics, and effects on neurotransmitter systems.
Quantitative Data Summary
The following tables summarize key quantitative data from early preclinical studies on Nicotine and related compounds.
Table 1: Pharmacokinetic Parameters of Nicotine and its Metabolites in Rats
| Compound | Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL or ng/g) | AUC (h*ng/mL) | Half-life (h) | Reference |
| Nicotine | s.c. | 1 | 0.25 | ~900 (unbound plasma) | 512 (0-6h, unbound plasma) | 2-3 (plasma) | [1][2] |
| Cotinine | (from Nicotine) | 1 (s.c. Nicotine) | ~4 | ~250 (brain) | - | ~11 (urinary) | [2][3] |
| Cytisine | p.o. | 1 | 0.63 | - | 702 (0-6h, unbound plasma) | 1.5 | [1] |
| Dianicline | p.o. | 1 | 0.5 | - | 448 (0-6h, unbound plasma) | 0.95 | [1] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Subtype | Assay Type | EC50 (µM) | IC50 (nM) | Ki (µM) | Reference |
| Nicotine | α4β2 nAChR | High-affinity activation | 0.06 - 18 | - | - | [1] |
| Nicotine | nAChRs | [3H]nicotine displacement | - | - | 0.0006 - 0.2 | [3] |
| Cotinine | nAChRs | [3H]nicotine displacement | - | - | 1000 - 3000 | [3] |
| Varenicline | α4β2 nAChR | High-affinity desensitization | - | 0.05 - 2.8 | - | [1] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the in vivo release of neurotransmitters such as dopamine in specific brain regions following Nicotine administration.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting a brain region of interest, such as the nucleus accumbens or ventral tegmental area (VTA).[2]
-
Recovery: Animals are allowed to recover from surgery for a defined period.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Nicotine is administered (e.g., via subcutaneous injection).
-
Post-Administration Collection: Dialysate collection continues for several hours after drug administration.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding effects of Nicotine.
Methodology:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Habituation): On the first day, animals are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, animals receive alternating injections of Nicotine and a vehicle (e.g., saline). Following Nicotine injection, they are confined to one chamber, and after vehicle injection, they are confined to the other.
-
Test Day: On the final day, animals are drug-free and allowed to freely explore both chambers. The time spent in the drug-paired chamber versus the vehicle-paired chamber is recorded.
-
Analysis: A significant increase in time spent in the drug-paired chamber is interpreted as a rewarding effect. Studies have shown that mice with decreased Nicotine metabolism develop a conditioned place preference at a much lower dose of Nicotine.[5]
Signaling Pathways and Experimental Workflows
Nicotine-Mediated Dopamine Release in the Mesolimbic Pathway
Caption: Nicotine's action on nAChRs in the VTA leading to dopamine release in the Nucleus Accumbens.
Nicotine Metabolism Pathway
Caption: The primary metabolic pathway of Nicotine, predominantly mediated by the CYP2A6 enzyme.[5]
General Workflow for Preclinical Nicotine Study
Caption: A generalized workflow for conducting preclinical studies on the biological activity of Nicotine.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 4. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 5. Impact of Nicotine Metabolism on Nicotine’s Pharmacological Effects and Behavioral Responses: Insights from a Cyp2a(4/5)bgs-Null Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Nicanartine and its Potential Therapeutic Targets: An In-depth Technical Guide
Disclaimer: Initial searches for the compound "Nicanartine" did not yield any results, suggesting that it may be a fictional or erroneous name. However, the context of the query strongly points towards an interest in compounds targeting nicotinic acetylcholine receptors (nAChRs). Therefore, this guide will focus on the well-established pharmacology of nicotinic agonists, using nicotine and the smoking cessation aid cytisinicline as primary examples, to explore potential therapeutic targets and mechanisms of action relevant to this class of compounds.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine.[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and inflammation.[1][3] Their involvement in numerous pathologies has made them a significant target for drug development.[1]
Dysfunction of nAChRs is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][4][5] Consequently, the development of selective nAChR agonists and antagonists holds therapeutic promise for these conditions.[4][6]
Mechanism of Action of Nicotinic Agonists
Nicotinic agonists like nicotine exert their effects by binding to and activating nAChRs.[2] These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7).[1] Upon agonist binding, the receptor's ion channel opens, allowing the influx of cations such as sodium and calcium.[2] This influx leads to depolarization of the neuronal membrane and the subsequent release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, serotonin, and glutamate.[2][7]
The release of dopamine in the brain's reward pathways, particularly the mesolimbic system, is a key mechanism underlying the reinforcing and addictive properties of nicotine.[3][7] The diverse subtypes of nAChRs and their differential distribution in the brain contribute to the complex pharmacological effects of nicotinic agonists.[1] For instance, the α7 subtype is a focus for cognitive enhancement in schizophrenia, while the α4β2 subtype is central to nicotine dependence.[4][8]
Signaling Pathway of Nicotinic Acetylcholine Receptor Activation
Caption: Agonist binding to nAChRs triggers ion influx and neurotransmitter release.
Potential Therapeutic Targets
The diverse functions of nAChRs open up several avenues for therapeutic intervention.
Neurodegenerative Diseases
-
Alzheimer's Disease: A reduction in nAChRs is observed in the brains of Alzheimer's patients.[4] Short-term nicotine administration has shown potential in improving memory in patients with mild cognitive impairment.[9]
-
Parkinson's Disease: Epidemiological studies suggest a protective effect of smoking against Parkinson's disease, an effect attributed to nicotine.[10] Nicotine has been shown to protect against nigrostriatal damage in animal models and improve motor deficits.[5] The α6β2-containing nAChRs are particularly implicated in this disease.[5]
Neuropsychiatric Disorders
-
Schizophrenia: Patients with schizophrenia have a high rate of smoking, which may be a form of self-medication.[11] Nicotine can ameliorate certain sensorimotor gating deficits seen in animal models of schizophrenia.[11] The α7 nAChR subtype is a key therapeutic target in this context.[4][11]
-
Nicotine Addiction: This is the most direct therapeutic area for nAChR modulators. Nicotine replacement therapies (NRTs) are a cornerstone of smoking cessation.[7] Partial agonists like varenicline and cytisinicline act by both partially stimulating the receptor to reduce withdrawal symptoms and by blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[8][12]
Cancer
While nicotine itself is not considered a direct carcinogen, nAChRs have been shown to be involved in smoking-induced cancer formation.[6] Therefore, nAChR antagonists are being investigated as potential cancer therapies. For example, inhibitors of the α9-nAChR have been shown to block nicotine- and estrogen-induced breast cancer cell proliferation.[6]
Quantitative Data from Clinical Trials
The following tables summarize efficacy data for cytisinicline, a partial nAChR agonist, in smoking cessation.
Table 1: Efficacy of Cytisinicline for Smoking Cessation (ORCA-2 Trial) [8][13]
| Treatment Group | Duration | Abstinence Rate (End of Treatment) | Placebo Abstinence Rate | Odds Ratio (95% CI) |
| Cytisinicline | 6 weeks | 25.3% (weeks 3-6) | 4.4% | 8.0 (3.9-16.3) |
| Cytisinicline | 12 weeks | 32.6% (weeks 9-12) | 7.0% | 6.3 (3.7-11.6) |
Table 2: Long-Term Efficacy of Cytisinicline (ORCA-2 Trial) [8]
| Treatment Group | Duration | Abstinence Rate (to 24 weeks) | Placebo Abstinence Rate | Odds Ratio (95% CI) |
| Cytisinicline | 6 weeks | 8.9% (weeks 3-24) | 2.6% | 3.7 (1.5-10.2) |
| Cytisinicline | 12 weeks | 21.1% (weeks 9-24) | 4.8% | 5.3 (2.8-11.1) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used in the study of nicotinic agonists.
Animal Models of Parkinson's Disease
A common experimental protocol to assess the neuroprotective effects of nicotinic agonists involves inducing parkinsonism in rodents.[10]
-
Model Induction: Parkinsonism can be induced by administering neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or 6-hydroxydopamine (6-OHDA) in rats.[10]
-
Treatment: Animals are treated with the nicotinic agonist (e.g., nicotine) or a placebo before, during, or after the administration of the neurotoxin.
-
Assessment: The neuroprotective effects are evaluated by:
-
Behavioral tests: Assessing motor function through tests like the rotarod or cylinder test.
-
Neurochemical analysis: Measuring dopamine levels and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Staining for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra and striatum.
-
Smoking Cessation Clinical Trials
The efficacy of smoking cessation aids like cytisinicline is evaluated in randomized, double-blind, placebo-controlled clinical trials.[8][13]
-
Participants: Adult daily smokers who are motivated to quit are recruited.
-
Randomization: Participants are randomly assigned to receive the active drug (e.g., cytisinicline) for a specified duration (e.g., 6 or 12 weeks) or a placebo.[8]
-
Intervention: In addition to the study drug, participants typically receive behavioral support.[8]
-
Outcome Measures:
-
Primary Endpoint: Biochemically verified continuous abstinence from smoking during the last weeks of treatment.[8] Biochemical verification is often done by measuring expired carbon monoxide or cotinine levels in saliva or urine.
-
Secondary Endpoints: Continuous abstinence for a longer follow-up period (e.g., up to 24 or 52 weeks).[8]
-
-
Data Analysis: Abstinence rates between the active and placebo groups are compared using statistical methods like odds ratios.
Experimental Workflow for a Smoking Cessation Clinical Trial
Caption: A typical workflow for a randomized controlled clinical trial.
Conclusion
While "this compound" appears to be an unidentifiable compound, the therapeutic landscape of nicotinic acetylcholine receptor agonists is rich and continues to evolve. These compounds, exemplified by nicotine and cytisinicline, have established roles in smoking cessation and show significant promise in the treatment of various neurodegenerative and neuropsychiatric disorders. Future research focused on developing subtype-selective nAChR modulators will be critical in harnessing their full therapeutic potential while minimizing adverse effects. The experimental and clinical trial methodologies outlined here provide a framework for the continued investigation and development of this important class of drugs.
References
- 1. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic receptors as CNS targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor-based blockade: applications of molecular targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Nicotine prevents experimental parkinsonism in rodents and induces striatal increase of neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Nicotinic acetylcholine receptors are possible therapeutic targets for schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytisinicline for Smoking Cessation: The ORCA Phase 3 Replication Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
Investigating the Antiproliferative Effects of Nicanartine: A Technical Overview
Disclaimer: Publicly available research on the specific antiproliferative effects of Nicanartine, particularly in the context of oncology, is extremely limited. This document summarizes the findings from a singular study investigating its impact on cellular proliferation in a non-cancer model and provides the available experimental details. The structural details of this compound (also known as MRZ-3/124) identify it as an antioxidant compound. Given the limited data, this guide also briefly discusses related compounds with more extensive research on their effects on cell proliferation.
Antiproliferative and Anti-inflammatory Effects of this compound in a Rabbit Model of Restenosis
A key study investigated the effects of this compound, an antioxidant with lipid-lowering properties, on the proliferative and inflammatory response following balloon angioplasty in a rabbit model of restenosis. The findings suggest that this compound can reduce key cellular processes involved in the development of restenosis.[1]
Quantitative Data Summary
The following table summarizes the quantitative results from the aforementioned study, comparing the this compound-treated group to the control group at 7 days post-intervention.[1]
| Parameter | This compound-Treated Group | Control Group | P-value |
| Cells Undergoing DNA Synthesis (%) | 1.6 ± 1.4 | 3.7 ± 2.2 | < 0.05 |
| Intimal Macrophages (%) | 0.7 ± 1.2 | 1.3 ± 0.6 | < 0.05 |
| Intimal Plaque Size (mm²) at 28 days | 0.146 ± 0.077 | 0.255 ± 0.174 | Not statistically significant |
Experimental Protocol
1.2.1. Animal Model and Induction of Atherosclerosis
-
Animal Model: 48 New Zealand White rabbits were used in the study.[1]
-
Induction of Pre-interventional Plaques: To induce atherosclerotic plaques in the common carotid artery, electrostimulation was performed for 28 days.[1]
1.2.2. Intervention and Treatment
-
Balloon Angioplasty: Following a 7-day break after plaque induction, balloon angioplasty was performed on 36 of the animals.[1]
-
Treatment Groups:
1.2.3. Sample Collection and Analysis
-
Vessel Excision: The carotid arteries were excised at 7 and 28 days after the balloon angioplasty.[1]
-
Immunohistological Analysis: The excised vessels were examined for:
Experimental Workflow
Potential for Confusion with Related Compounds
The limited research on this compound's antiproliferative effects, especially in cancer, suggests a potential for confusion with similarly named compounds that are extensively studied in this area. Researchers interested in the antiproliferative effects of compounds with related structures or names may find the literature on Nicotinamide and Nicotine more extensive.
-
Nicotinamide: A form of vitamin B3, which has been shown to inhibit the progression of early-stage hepatocellular carcinoma (HCC) and induce apoptosis in HCC cell lines.[2] It has also been found to have cytotoxic effects against HCC in both in vivo and in vitro models.[3]
-
Nicotine: While primarily known as the addictive component in tobacco, its effects on cell proliferation are complex and context-dependent. Some studies indicate that nicotine can promote the proliferation of non-small cell lung cancer cells.[4][5] It can also inhibit apoptosis induced by chemotherapeutic drugs.[6][7]
Conclusion
The available evidence on the antiproliferative effects of this compound is currently confined to a single study in a cardiovascular context, where it demonstrated a reduction in smooth muscle cell proliferation and inflammation. There is a notable absence of research on its effects in cancer models. Professionals in drug development and research should be aware of this data limitation. For broader research into antiproliferative mechanisms involving related chemical moieties, the extensive literature on compounds such as Nicotinamide and the complex signaling pathways affected by Nicotine may provide more substantial grounds for investigation. Further research is required to determine if this compound has any potential as an antiproliferative agent in oncology.
References
- 1. This compound, MRZ-3/124-药物合成数据库 [drugfuture.com]
- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nicotine induces cell proliferation, invasion and epithelial-mesenchymal transition in a variety of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthday.com [healthday.com]
- 6. Nicotine-mediated cell proliferation and tumor progression in smoking-related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine: Carcinogenicity and Effects on Response to Cancer Treatment – A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipid-Lowering Properties of Nicotinic Acid (Niacin)
Note: The term "Nicanartine" did not yield specific results in scientific literature. Based on the context of lipid-lowering properties, this guide focuses on Nicotinic Acid , commonly known as Niacin (Vitamin B3), a well-established therapeutic agent for dyslipidemia.
This technical guide provides a comprehensive overview of the mechanisms, efficacy, and experimental evaluation of nicotinic acid's effects on lipid profiles for researchers, scientists, and drug development professionals.
Introduction
Nicotinic acid, when used at pharmacological doses (typically 500-2000 mg/day), is a potent agent for managing dyslipidemia.[1] It favorably modulates a broad spectrum of lipoproteins, effectively lowering low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[2][3] These comprehensive effects make it a valuable therapeutic option for reducing the risk of atherosclerotic cardiovascular disease.[4][5]
Core Mechanisms of Action
Nicotinic acid exerts its lipid-modifying effects through multiple pathways, primarily targeting adipose tissue and the liver.
2.1. Inhibition of Lipolysis in Adipose Tissue The primary mechanism involves the inhibition of hormone-sensitive lipase in adipose tissue.[6][7] This action is mediated by its binding to the G protein-coupled receptor 109A (GPR109A).[2][6] The downstream signaling cascade leads to a reduction in the mobilization of free fatty acids (FFAs) from triglyceride stores in adipocytes.[4] This decrease in circulating FFAs reduces their availability to the liver, which is a key substrate for hepatic triglyceride synthesis.[6]
2.2. Hepatic Effects In the liver, nicotinic acid directly impacts lipoprotein synthesis and secretion:
-
Decreased Triglyceride Synthesis: It inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the final step in triglyceride synthesis.[6]
-
Reduced VLDL and LDL Production: The reduction in hepatic triglyceride synthesis leads to decreased assembly and secretion of VLDL particles.[4][6] Since LDL is a metabolic byproduct of VLDL, the reduction in VLDL subsequently lowers plasma LDL levels.[6] Nicotinic acid also promotes the intracellular degradation of apolipoprotein B (ApoB), the primary protein component of VLDL and LDL.[4][6]
2.3. Effects on HDL Cholesterol Nicotinic acid is one of the most effective agents for raising HDL levels.[3] Its mechanism for increasing HDL involves:
-
Reduced HDL-ApoA-I Catabolism: It decreases the fractional catabolic rate of HDL's main apolipoprotein, ApoA-I.[4]
-
Inhibition of Hepatic Uptake: In-vitro studies using human hepatocytes (HepG2 cells) show that nicotinic acid selectively inhibits the hepatic uptake of HDL-ApoA-I, but not HDL-cholesteryl esters.[4] This allows HDL particles to remain in circulation longer, enhancing their capacity for reverse cholesterol transport.[4]
Caption: Nicotinic acid inhibits lipolysis in adipocytes via the GPR109A receptor.
References
- 1. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid and the prevention of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid in the treatment of hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin and cholesterol: role in cardiovascular disease (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid for the treatment of hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
The Pro-Restenotic Role of Nicotine: A Technical Whitepaper
Introduction
Restenosis, the re-narrowing of a blood vessel following procedures like angioplasty and stenting, remains a significant challenge in interventional cardiology. The underlying pathophysiology is complex, involving vascular smooth muscle cell (VSMC) proliferation and migration, inflammation, and extracellular matrix remodeling, leading to neointimal hyperplasia. Nicotine, the primary psychoactive component of tobacco, has been extensively studied for its cardiovascular effects. Contrary to a preventative role, research demonstrates that nicotine exacerbates neointimal formation and accelerates restenosis. This technical guide synthesizes the current understanding of nicotine's pro-restenotic effects, detailing the molecular mechanisms, experimental evidence, and protocols from key studies.
Quantitative Data on Nicotine-Induced Restenosis
The following tables summarize quantitative data from pivotal in vivo studies, demonstrating the impact of nicotine on various markers of restenosis.
Table 1: Effect of Nicotine on Neointimal Formation in a Rat Model
| Parameter | Control Group | Nicotine-Treated Group | P-value | Source |
| Intima-to-Media Ratio | 0.14 ± 0.07 | 0.42 ± 0.23 | P = 0.02 | [1] |
| Ki67+ Cells (Proliferation Index) | Not specified | 1.8 times more than control | P = 0.043 |
Table 2: Effect of Nicotine on Restenosis in a Porcine Model Following Stenting
| Parameter (OCT Analysis) | No-Nicotine Group | Nicotine Group | P-value | Source |
| Mean Neointimal Area (mm²) | 1.63 ± 0.94 | 2.49 ± 1.19 | <0.001 | [2] |
| Percent Area Stenosis (%) | 21.78 ± 11.93 | 35.07 ± 15.98 | <0.001 | [2] |
| Mean Lumen Area (mm²) | 5.92 ± 1.74 | 4.74 ± 1.72 | <0.001 | [2] |
| Parameter (Histopathology) | No-Nicotine Group | Nicotine Group | P-value | Source |
| Neointima Area (mm²) | 1.29 | 1.85 | 0.004 | [2] |
| Percent Stenosis (%) | 22.33 | 33.33 | 0.001 | [2] |
| Inflammation Score | 0.40 ± 0.19 | 0.60 ± 0.28 | <0.001 | [2] |
Table 3: Dose-Dependent Effect of Nicotine on Intimal Hyperplasia in a Porcine Model
| Nicotine Dose | Percentage Intimal Area (%) | P-value (vs 0.05 mg/kg) | Source |
| 0.05 mg/kg with balloon overdilation | 50.6 ± 5.52 | - | [3] |
| 0.25 mg/kg with balloon overdilation | 60.86 ± 7.2 | <0.05 | [3] |
| 0.5 mg/kg with balloon overdilation | 65.36 ± 3.40 | <0.05 | [3] |
Molecular Mechanisms of Nicotine-Induced Restenosis
Nicotine promotes restenosis primarily by inducing the proliferation and migration of vascular smooth muscle cells (VSMCs). This process is mediated by the activation of specific signaling cascades.
The ERK-Egr-1 Signaling Pathway
A central mechanism in nicotine-induced VSMC proliferation is the activation of the Extracellular signal-regulated kinase (ERK) and Early Growth Response-1 (Egr-1) signaling pathway.[1]
Caption: Nicotine binds to nAChRs on VSMCs, leading to ERK1/2 activation and subsequent Egr-1 upregulation, which drives cell proliferation.
VSMC Phenotypic Switching
Nicotine also induces a phenotypic switch in VSMCs from a quiescent, contractile state to a proliferative, synthetic state. This is characterized by changes in the expression of specific protein markers.[4][5]
Caption: Nicotine induces a shift from a contractile to a synthetic VSMC phenotype, promoting proliferation and migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key in vivo and in vitro studies on nicotine and restenosis.
In Vivo Model: Rat Iliac Artery Balloon Injury
This model is used to study neointimal formation following vascular injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Nicotine Administration: Chronic exposure to nicotine in drinking water for 3 months to achieve blood cotinine levels comparable to heavy smokers.
-
Vascular Injury Procedure:
-
Anesthetize the rat.
-
Expose the right iliac artery.
-
Introduce a balloon catheter and inflate to induce endothelial denudation and vessel wall injury.
-
Remove the catheter and restore blood flow.
-
-
Post-Procedure: Animals are maintained for a period (e.g., 3 weeks) to allow for neointimal development.
-
Analysis:
-
Euthanize the animals and perfuse-fix the iliac arteries.
-
Embed arteries in paraffin and section for histological staining (e.g., Elastic Van Gieson) to measure intima and media areas.
-
Perform immunohistochemistry for proliferation markers like Ki67.[1]
-
Caption: Experimental workflow for the rat iliac artery balloon injury model to study nicotine's effect on restenosis.
In Vivo Model: Porcine Coronary Artery Stenting
This large animal model more closely mimics human coronary intervention.
-
Animal Model: Domestic pigs.
-
Nicotine Administration: An osmotic minipump is implanted to deliver a continuous, low dose of nicotine, mimicking habitual smoking.
-
Stenting Procedure:
-
Under general anesthesia and with angiographic guidance, a drug-eluting stent (DES) is implanted in a coronary artery.
-
-
Follow-up: Animals are monitored for a set period (e.g., 2 months).
-
Analysis:
-
Quantitative Coronary Angiography (QCA): To measure vessel lumen diameter.
-
Optical Coherence Tomography (OCT): For detailed in-stent imaging of neointimal hyperplasia, stent strut coverage, and lumen area.
-
Histopathology: Post-mortem analysis of the stented segment to assess neointimal area, percent stenosis, and inflammation.[2]
-
In Vitro Model: Vascular Smooth Muscle Cell Culture
This model allows for the direct investigation of nicotine's effects on VSMC biology.
-
Cell Line: Human aortic smooth muscle cells (HuAoSMCs).
-
Experimental Protocol:
-
Culture HuAoSMCs in appropriate media.
-
Induce differentiation using transforming growth factor-β (TGF-β).
-
Expose differentiated cells to a specific concentration of nicotine (e.g., 0.1 µM) for a defined period (e.g., 48 hours).
-
-
Analysis:
-
Western Blot: To quantify the protein levels of contractile markers (e.g., SM22, high-molecular-weight caldesmon) and synthetic markers (e.g., myosin II 10, β-actin).
-
Kinase Assays: To measure the activity of signaling proteins like p38 MAPK and ERK.[4]
-
Conclusion
The available scientific evidence consistently demonstrates that nicotine is a significant contributor to the process of restenosis. It acts through multiple mechanisms, including the promotion of vascular smooth muscle cell proliferation via the ERK-Egr-1 signaling pathway and the induction of a pro-proliferative synthetic VSMC phenotype. In vivo studies in both small and large animal models have quantitatively confirmed that nicotine exposure leads to increased neointimal hyperplasia and in-stent restenosis. For researchers and drug development professionals, understanding these pro-restenotic pathways is critical for developing therapeutic strategies to mitigate the adverse vascular effects associated with tobacco and nicotine product use. Future research may focus on targeting the specific molecular pathways, such as the Egr-1 transcription factor, to counteract the deleterious effects of nicotine on vascular healing.
References
- 1. Novel role of Egr-1 in nicotine-related neointimal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Nicotine on Re-endothelialization, Inflammation, and Neoatherosclerosis After Drug-Eluting Stent Implantation in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A model of atherosclerosis using nicotine with balloon overdilation in a porcine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine exposure alters human vascular smooth muscle cell phenotype from a contractile to a synthetic type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Effects of Nicotine Contained in Tobacco Mainstream Smoke on Vascular Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis and Optimization of (S)-Nicotine: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical synthesis of (S)-Nicotine, including detailed experimental protocols and optimization strategies. Furthermore, it elucidates the key signaling pathways modulated by nicotine, offering valuable insights for further research and development.
Chemical Synthesis of (S)-Nicotine
The efficient synthesis of (S)-nicotine can be achieved through a multi-step process commencing with the synthesis of myosmine, followed by its reduction to racemic nornicotine, enantiomeric separation, and subsequent methylation to yield the desired (S)-enantiomer. A notable optimization in this pathway involves the recovery and oxidation of the undesired (R)-nornicotine back to the prochiral myosmine, thereby increasing the overall yield of the target compound.
Experimental Protocols
1. Synthesis of Myosmine (3):
To a solution of ethyl nicotinate (50 g, 0.331 mol) and sodium methoxide (26.8 g, 0.4965 mol) in toluene (100 mL), N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol) is added. The mixture is heated under reflux for 4 hours. After cooling to ambient temperature, concentrated hydrochloric acid (102 mL) and water (102 mL) are added, and the mixture is heated at reflux for an additional 6 hours. Upon cooling, a 50% solution of NaOH is added to adjust the pH to 10. The mixture is then extracted with toluene (3 x 100 mL). The combined organic extracts are dried over MgSO₄, and the solvent is evaporated under reduced pressure to yield myosmine.[1]
2. Synthesis of racemic-Nornicotine (rac-4):
Myosmine (20 g, 0.137 mol) is dissolved in a mixture of methanol (450 mL) and water (150 mL). The solution is cooled to 15 °C, and sodium borohydride (NaBH₄) (7 g, 0.185 mol) is added portion-wise (1 g every 20 minutes). The reaction mixture is maintained at 15 °C for 12 hours, followed by an additional 12 hours at room temperature. The reaction progress is monitored by GC-MS to ensure the myosmine content is below 2-3%. Methanol is then removed under reduced pressure. The aqueous residue is basified to pH 14 with 40% NaOH and extracted with methyl tert-butyl ether (MTBE) (4 x 150 mL) to afford racemic nornicotine.[1]
3. Enantioseparation of Nornicotine and Preparation of (S)-Nicotine (5):
Racemic nornicotine can be separated into its enantiomers using chiral acids, such as O,O'-disubstituted tartaric acids, to form diastereomeric salts that are then separated by fractional crystallization.[1] The resulting (S)-nornicotine salt is treated with a base to obtain the free (S)-nornicotine ((S)-4).
To a stirred solution of (S)-nornicotine ((S)-4) (7.88 g, 0.053 mol) in 50 mL of water, a mixture of 37% formaldehyde (6.36 g, 0.212 mol) and 85% formic acid (4.88 g, 0.106 mol) is added. The reaction is heated at 80-85 °C for 20 hours. After cooling, the pH is adjusted to 13 with 40% NaOH. The product is extracted with dichloromethane (DCM) (2 x 25 mL), and the combined organic layers are dried over MgSO₄. The solvent is removed, and the residue is purified by vacuum distillation to yield (S)-nicotine ((S)-5) with a 94% yield and 91% enantiomeric excess.[1]
Synthesis Optimization
A key optimization in this synthetic route is the recovery of the undesired (R)-nornicotine. Instead of being discarded, the mixture enriched with the (R)-enantiomer can be oxidized back to the prochiral myosmine, which can then be reintroduced into the reduction step, thereby improving the overall efficiency and atom economy of the synthesis.[1]
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity (ee) |
| 1 | Ethyl nicotinate, N-vinyl-2-pyrrolidone | Sodium methoxide, Toluene, HCl, NaOH | Reflux | Myosmine (3) | - | - |
| 2 | Myosmine (3) | NaBH₄, Methanol, Water, NaOH, MTBE | 15 °C to RT | rac-Nornicotine (4) | - | - |
| 3 | (S)-Nornicotine ((S)-4) | Formaldehyde, Formic acid, NaOH, DCM | 80-85 °C | (S)-Nicotine (5) | 94% | 91% |
Mechanism of Action and Signaling Pathways
Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[2][3][4] The binding of nicotine to these receptors leads to their opening, allowing the influx of cations such as sodium and calcium.[3] This influx causes depolarization of the neuron, leading to the release of various neurotransmitters.[2][3][4]
Dopaminergic Pathway
Of particular importance is nicotine's effect on the mesolimbic dopamine system.[2][4] Nicotine stimulates nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), leading to the release of dopamine in the nucleus accumbens.[2][4] This pathway is critically involved in the rewarding and addictive properties of nicotine.[3][4]
Caption: Nicotine's activation of the dopaminergic reward pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Beyond the dopaminergic system, nicotine's activation of nAChRs triggers a cascade of intracellular signaling events. The influx of calcium is a key second messenger that can activate various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway (ERK and JNK).[5][6] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and neuroprotection.[5][6] Long-term stimulation of nAChRs can lead to neuroprotective effects against various toxic insults.[5]
Caption: Downstream signaling pathways activated by nAChR stimulation.
Conclusion
This document provides a detailed protocol for the synthesis and optimization of (S)-nicotine, a compound of significant interest in pharmacology and neuroscience. The outlined synthetic route offers a high-yield and efficient method for obtaining the desired enantiomer. Furthermore, the elucidation of nicotine's mechanism of action and its modulation of key signaling pathways, including the dopaminergic and nAChR-mediated cascades, provides a crucial foundation for researchers engaged in drug development and the study of nicotine's diverse physiological effects. The provided diagrams offer a clear visual representation of these complex biological processes, aiding in the conceptual understanding for further scientific inquiry.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson’s disease [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nicotine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of nicotine in various matrices. Nicotine, a primary alkaloid in tobacco, is a subject of extensive research in pharmacology, toxicology, and in the development of smoking cessation therapies.[1][2] The accurate and precise determination of nicotine concentrations is crucial for pharmacokinetic studies, quality control of nicotine-containing products, and monitoring of exposure.[3][4] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, tailored for researchers and professionals in drug development.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[5] For nicotine analysis, reversed-phase HPLC with UV detection is a common and reliable approach, offering good selectivity and sensitivity.[6][7] This method is applicable to diverse sample types, including pharmaceutical formulations, biological fluids (plasma, urine), and e-liquids.[6][8][9] The protocols outlined below are based on validated methods to ensure accuracy and reproducibility of results.[6][7]
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system.
a) For Pharmaceutical Formulations (e.g., Gums, Nasal Sprays):
-
Accurately weigh and record the amount of the sample (e.g., one piece of gum, a specific volume of spray).
-
Extract the nicotine into a suitable solvent system. A common approach involves dissolving the sample in a mixture of an aqueous buffer and an organic solvent (e.g., acidified water/methanol (1:1 v/v)).[2]
-
Vortex or sonicate the mixture to ensure complete extraction of nicotine.
-
Centrifuge the sample to pellet any insoluble excipients.[2]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
b) For Biological Fluids (e.g., Plasma): [8]
-
To 1 mL of plasma, add a protein precipitation agent such as acetonitrile.[8]
-
Vortex the mixture vigorously to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully collect the supernatant.
-
The supernatant can be directly injected or further concentrated by evaporating the solvent under a stream of nitrogen and reconstituting the residue in the mobile phase.[8]
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for nicotine analysis. These parameters may require optimization depending on the specific instrument and sample matrix.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9] |
| Mobile Phase | A mixture of a buffer and an organic solvent. For example, acetonitrile and 20 mM monosodium phosphate buffer (pH adjusted to 5.1) in a ratio of 55:45 (v/v).[3] Another option is methanol and 0.01 M acetate buffer (pH 5) in a ratio of 85:15 (v/v).[7] |
| Flow Rate | 0.6 - 1.0 mL/min.[3][7] |
| Detection Wavelength | 254 nm or 260 nm.[3][9] |
| Injection Volume | 10 - 20 µL. |
| Column Temperature | Ambient or controlled at 30 °C.[1] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of standard solutions of nicotine of known concentrations. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of nicotine.
-
Quantification: Inject the prepared sample into the HPLC system. Identify the nicotine peak based on its retention time, which should match that of the standard. Determine the concentration of nicotine in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The quantitative results of the HPLC analysis should be summarized in a clear and organized manner.
Table 1: HPLC Method Validation Parameters for Nicotine Analysis
| Validation Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.999 | [6][9] |
| Limit of Detection (LOD) | 25 - 32.6 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 98.9 µg/mL | [9] |
| Accuracy (% Recovery) | 93 - 114% | [7][8] |
| Precision (%RSD) | < 5% | [7] |
| Retention Time (min) | ~4.6 - 4.9 min | [6][9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of nicotine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. curresweb.com [curresweb.com]
- 3. Simultaneous determination of nicotine and its metabolite, cotinine, in rat blood and brain tissue using microdialysis coupled with liquid chromatography: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.utc.edu [scholar.utc.edu]
- 6. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nicanartine in Human Plasma by LC-MS/MS
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nicanartine in human plasma. Due to the limited availability of published mass spectrometry data for this compound, this protocol has been developed based on the analysis of structurally similar compounds, particularly those containing a pyridine moiety, and general principles for the analysis of lipophilic small molecules in biological matrices. The described method utilizes a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed methodology provides a robust starting point for researchers, scientists, and drug development professionals requiring the quantitative analysis of this compound.
Introduction
This compound is a lipophilic antioxidant with the chemical formula C₂₃H₃₃NO₂ and a molecular weight of 355.52 g/mol . It has demonstrated potential therapeutic effects, including antiproliferative and lipid-lowering properties. Specifically, treatment with this compound has been associated with a decrease in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol. Given its therapeutic potential, a reliable and sensitive analytical method for the quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is proposed for the cleanup and concentration of this compound from human plasma.
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
This compound standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound with a distinct mass)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water to the plasma sample and vortex for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography
LC System: A standard HPLC or UHPLC system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 356.3 | 91.1 (pyridyl) | 100 | 30 | 25 |
| This compound (confirming) | 356.3 | 157.1 (phenol) | 100 | 30 | 20 |
| Internal Std. | User Defined | User Defined | 100 | User Defined | User Defined |
Note: The precursor ion for this compound is the protonated molecule [M+H]⁺. The proposed product ions are based on the fragmentation of the pyridine group (m/z 91.1) and the substituted phenol group, which are common fragmentation patterns for such structures.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Biological Context of this compound's Action
Caption: this compound's effect on cholesterol levels.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in human plasma using LC-MS/MS. The proposed sample preparation, liquid chromatography, and mass spectrometry parameters are based on established methods for similar analytes and offer a solid foundation for method development and validation. This will enable researchers to accurately measure this compound concentrations in biological samples, which is a critical step in advancing its potential as a therapeutic agent. Further optimization and validation of this method are recommended to ensure it meets the specific requirements of individual studies.
Application Notes and Protocols for In Vitro Testing of Nicanartine's Antioxidant Capacity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nicanartine is a novel compound with demonstrated antioxidant, antiproliferative, and lipid-lowering properties.[1] Preclinical studies have shown its potential in reducing proliferative and inflammatory responses, suggesting its therapeutic utility in conditions associated with oxidative stress.[1] To further characterize the antioxidant potential of this compound and elucidate its mechanisms of action, a panel of robust and validated in vitro antioxidant capacity assays is essential.
This document provides detailed application notes and standardized protocols for the most common in vitro assays used to evaluate the antioxidant capacity of chemical compounds like this compound. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation
Quantitative data from these assays should be summarized to facilitate comparison of this compound's antioxidant capacity with standard antioxidants (e.g., Trolox, Ascorbic Acid, Gallic Acid). The results are typically expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant.
Table 1: Summary of this compound's In Vitro Antioxidant Capacity
| Assay | Parameter | This compound | Standard (e.g., Trolox) |
| DPPH Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Assay | TEAC (Trolox Equivalents) | [Insert Value] | 1.0 |
| FRAP Assay | FRAP Value (mM Fe(II)/g) | [Insert Value] | [Insert Value] |
| ORAC Assay | ORAC Value (µmol TE/g) | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at 517 nm.[2][3] When an antioxidant is present, it donates a hydrogen atom to DPPH, leading to the reduction of DPPH to a non-radical form (DPPH-H), which is yellow.[3] The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.[4]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[4] The solution should be freshly prepared and kept in the dark.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound and the standard antioxidant in the chosen solvent.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
The IC50 value is determined by plotting the % RSA against the concentration of this compound.
-
Workflow Diagram:
Caption: DPPH Assay Experimental Workflow.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[5][6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically.[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] Dilute the resulting ABTS•+ solution with ethanol or phosphate buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
This compound and Standard (Trolox) Solutions: Prepare serial dilutions.
-
-
Assay Procedure:
-
Add 20 µL of the this compound or standard solution to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The scavenging activity is calculated as a percentage of inhibition. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Workflow Diagram:
References
- 1. Effect of the antioxidant this compound on the proliferative and inflammatory response after experimental balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Cell Culture Models for Studying the Effects of Nicanartine: Application Notes and Protocols
Disclaimer: As of November 2025, a diligent search of the scientific literature and public databases did not yield any information on a compound named "Nicanartine." Therefore, this document provides a comprehensive guide and detailed protocols for studying a hypothetical novel nicotinic acetylcholine receptor (nAChR) agonist, which we will refer to as this compound. The methodologies and data presented are based on established research on known nAChR agonists, such as nicotine, and serve as a robust framework for investigating the cellular effects of a new chemical entity targeting this receptor family.
Application Notes
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed throughout the central nervous system and in various non-neuronal tissues.[1][2] Their activation by agonists like nicotine can trigger a range of cellular responses, from neurotransmitter release to cell proliferation and survival.[3][4][5] Consequently, nAChRs are significant targets for drug development in the context of neurodegenerative diseases, inflammatory disorders, and cancer.[1][3] This document outlines key cell culture models and experimental protocols to characterize the effects of a novel nAChR agonist, this compound.
Choosing the Right Cell Culture Model
The selection of an appropriate cell line is critical for elucidating the specific effects of this compound. The choice will depend on the therapeutic area of interest.
-
For Cancer Research:
-
Lung Cancer: Non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299 are commonly used as they express nAChRs, particularly the α7 subtype, which has been implicated in tumor progression.[6] Studies have shown that nicotine can promote the proliferation and invasion of NSCLC cells.[2]
-
Pancreatic and Breast Cancer: Cell lines like PANC-1 (pancreatic) and MCF-7 (breast) also express nAChRs and can be valuable models to study the potential tumor-promoting effects of this compound.[3]
-
-
For Neuroscience Research:
-
Neuronal Cell Lines: Human neuroblastoma cell lines like SH-SY5Y are widely used to study neuroprotective or neurotoxic effects of nAChR ligands.
-
Primary Neuronal Cultures: While more complex to maintain, primary cultures from specific brain regions (e.g., hippocampus, cortex) of rodents offer a more physiologically relevant model for studying synaptic function and neuronal signaling.
-
-
2D vs. 3D Cell Culture Models:
-
2D Monolayer Cultures: These are suitable for initial high-throughput screening of this compound's effects on cell viability, proliferation, and basic signaling pathways.
-
3D Spheroid/Organoid Cultures: These models more accurately mimic the in vivo tumor microenvironment, including nutrient and oxygen gradients, and are crucial for studying drug penetration and efficacy in a more complex setting. For instance, A549 cells can be grown as 3D spheroids to assess the impact of this compound on a more tissue-like structure.[2]
-
Key Cellular Processes to Investigate
Based on the known functions of nAChRs, the following cellular processes should be investigated when characterizing this compound:
-
Cell Proliferation and Viability: Determine if this compound promotes or inhibits cell growth.
-
Apoptosis and Cell Survival: Assess whether this compound protects cells from apoptotic stimuli or induces cell death. Nicotine has been shown to have anti-apoptotic effects in cancer cells, making them resistant to chemotherapy.[3][7]
-
Cell Migration and Invasion: For cancer models, it is crucial to investigate if this compound enhances the metastatic potential of cells.
-
Signaling Pathway Activation: Characterize the intracellular signaling cascades triggered by this compound. Key pathways activated by nAChR agonists include the PI3K/Akt and MAPK/ERK pathways.[1][3][8]
-
Calcium Signaling: nAChRs are ion channels permeable to cations, including Ca2+.[1] Measuring changes in intracellular calcium levels upon this compound treatment is a fundamental experiment to confirm receptor activation.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Selected cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation of key signaling proteins (e.g., p-Akt, p-ERK) in response to this compound.
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, based on typical results observed for nAChR agonists like nicotine in cancer cell lines.
| Cell Line | Assay | This compound Concentration | Observation |
| A549 | MTT Assay (48h) | 1 µM | 25% increase in cell viability |
| A549 | MTT Assay (48h) | 10 µM | 50% increase in cell viability |
| H1299 | Wound Healing Assay (24h) | 1 µM | 40% increase in cell migration |
| A549 | Western Blot (30 min) | 1 µM | 3-fold increase in p-Akt levels |
| A549 | Western Blot (30 min) | 1 µM | 2.5-fold increase in p-ERK levels |
Visualizations
Signaling Pathway Diagram
Caption: this compound-induced nAChR signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound evaluation.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotine induces cell proliferation, invasion and epithelial-mesenchymal transition in a variety of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine-mediated cell proliferation and tumor progression in smoking-related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. seattlepi.com [seattlepi.com]
- 8. Frontiers | Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson’s disease [frontiersin.org]
Application Notes and Protocols for the Dissolution of Nicanartine (assumed to be Nicotine) for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide detailed protocols for the dissolution of Nicanartine, which is presumed to be a misspelling of Nicotine, for use in in vitro experimental settings. Nicotine, a natural alkaloid, is a colorless to brown, oily liquid that is soluble in water, alcohol, and oils.[1][2] Proper dissolution and preparation of Nicotine solutions are critical for obtaining accurate and reproducible results in toxicological and pharmacological studies. The following protocols and data are intended to guide researchers in preparing Nicotine solutions for various in vitro assays.
Data Presentation: Physicochemical Properties and Solubility of Nicotine
For reproducible in vitro studies, understanding the physicochemical properties of Nicotine is essential. The following table summarizes key properties and solubility information.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | |
| Molecular Weight | 162.23 g/mol | |
| Physical Description | Colorless to pale yellow or brown oily, hygroscopic liquid. | |
| Odor | Characteristic fish-like odor when warm. | |
| Boiling Point | 247 °C | [1] |
| pKa | 8.5 | [3] |
| Solubility | Soluble in water, alcohol, and oils. | [1] |
| Storage | Store at room temperature, below 30°C (86°F). Turns brown on exposure to air or light. | [3] |
Experimental Protocols
Protocol 1: Preparation of Nicotine Stock Solution in Phosphate-Buffered Saline (PBS)
This protocol is suitable for experiments where an aqueous, physiologically buffered solution is required.
Materials:
-
Nicotine (liquid or salt form)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing/Measuring: If using a Nicotine salt, weigh the desired amount in a sterile microcentrifuge tube. If using liquid Nicotine, carefully measure the required volume using a calibrated micropipette. Note: Nicotine is toxic and can be absorbed through the skin; appropriate personal protective equipment (PPE) should be worn.
-
Initial Dissolution: Add a small volume of PBS to the tube containing the Nicotine.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Dilution: Add PBS to reach the final desired stock concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Nicotine Stock Solution in Dimethyl Sulfoxide (DMSO)
This protocol is recommended for creating high-concentration stock solutions that can be further diluted in cell culture media.
Materials:
-
Nicotine (liquid or salt form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or conical tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing/Measuring: Accurately weigh or measure the desired amount of Nicotine into a sterile amber vial or tube.
-
Dissolution in DMSO: Add the required volume of DMSO to achieve the desired stock concentration.
-
Vortexing: Vortex the solution for 2-3 minutes until the Nicotine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles. Protect from light.
Important Consideration: When diluting the DMSO stock solution into aqueous media for experiments, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells being used (typically <0.5%).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway activation by Nicotine.
Experimental Workflow Diagram
Caption: Workflow for preparing Nicotine solutions for in vitro experiments.
Troubleshooting Diagram
Caption: Troubleshooting guide for Nicotine solubility issues.
References
Nicanartine Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the formulation and in vivo administration of nicanartine, a compound with significant research interest. The following sections offer comprehensive guidance on preparing this compound for various administration routes in preclinical animal models, alongside detailed experimental methodologies and an overview of the associated signaling pathways. The information presented here is intended to ensure consistency and reproducibility in in vivo studies involving this compound.
Data Presentation: this compound Formulation and Administration Parameters
The following tables summarize key quantitative data for the formulation and administration of this compound in common preclinical models.
Table 1: Intravenous (IV) Formulation and Administration
| Parameter | Value | Animal Model | Reference |
| Vehicle Composition | 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400) | Rat | [1][2] |
| 20% Dimethyl Sulfoxide (DMSO), 80% Polyethylene glycol 400 (PEG400) | Mouse | [3] | |
| 100% PEG400 (pH 6) | Mouse | [3] | |
| Concentration | Up to 30 mg/mL | Rat | [1][2] |
| 3.3 mg/mL | Mouse | [3] | |
| 2.5 mg/mL | Mouse | [3] | |
| Dosage | 0.2 mg/kg (as free base) | Rat | [4] |
| 0.5 mg/kg/h (infusion) | Mouse | [3] | |
| 0.8 mg/kg/h (infusion) | Mouse | [3] | |
| Administration | Slow intravenous infusion | Rat | [1][2] |
| Intravenous self-administration (0.03 ml infusion volume) | Rat | [5] | |
| iPRECIO pump infusion (5 µL/h) | Mouse | [3] |
Table 2: Subcutaneous (SC) and Intraperitoneal (IP) Administration
| Parameter | Value | Animal Model | Reference |
| Vehicle | Sterile saline (0.9% NaCl) | Rat | [4] |
| Dosage (SC) | 1.0 mg/kg (as free base) | Rat | [4] |
| Dosage (IP) | 0.15 mg/kg (nicotine-freebase) or 0.3 mg/kg (nicotine tartrate) | Rat | [6] |
| 2 mg/kg | Rat | [7][8] | |
| Administration | Subcutaneous injection | Rat | [4] |
| Intraperitoneal injection | Rat | [6][7][8] |
Table 3: Oral Administration
| Parameter | Value | Animal Model | Reference |
| Vehicle | 10% sucrose solution | Rat | [9][10] |
| Dosage | 1-40 mg/L in drinking water | Rodents | [11] |
| Administration | Voluntary syringe feeding | Rat | [9][10] |
| Free access in drinking water | Rodents | [11] |
Experimental Protocols
Protocol 1: Preparation of Intravenous this compound Formulation
Objective: To prepare a soluble and stable formulation of this compound for intravenous administration in rats.
Materials:
-
This compound (as free base or salt)
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile, pyrogen-free water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile vial, combine 20% DMA, 40% PG, and 40% PEG-400 by volume to create the DPP vehicle.[1][2]
-
Gently warm the vehicle to 37°C to aid in solubilization.
-
Slowly add the calculated amount of this compound to the vehicle while stirring continuously with a magnetic stirrer until fully dissolved.
-
If necessary, adjust the pH of the final solution to 7.4 using sterile, pyrogen-free water for injection.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Store the formulation at 4°C, protected from light, and use within 24 hours of preparation.[12]
Protocol 2: Chronic Subcutaneous Administration using Osmotic Pumps
Objective: To achieve sustained systemic exposure to this compound over an extended period in mice.
Materials:
-
This compound tartrate salt
-
Sterile saline (0.9% NaCl)
-
Alzet osmotic pumps (e.g., model 2004)
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Dissolve this compound tartrate salt in sterile saline to achieve the desired final concentration for the pump. A common dose is 6 mg/kg/day.[13]
-
Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.[13]
-
Make a small incision in the skin on the back of the mouse and create a subcutaneous pocket.
-
Insert the filled osmotic pump into the subcutaneous pocket.
-
Close the incision with sutures or surgical clips.
-
Monitor the animal for recovery from surgery and for any signs of adverse reactions.
-
Pumps should be replaced approximately every 30 days for longer studies.[13]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intraperitoneal administration.
Materials:
-
This compound formulation (e.g., dissolved in saline)
-
Male Sprague-Dawley rats
-
Syringes and needles for IP injection
-
Blood collection tubes (containing heparin)
-
Centrifuge
-
Equipment for sample analysis (e.g., LC-MS/MS)
Procedure:
-
Administer this compound via intraperitoneal injection at a dose of 2 mg/kg.[7][8]
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 10, 15, 20, 30, 60, 120, and 240 minutes) into heparinized tubes.[6]
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples at 3,500 x g for 10 minutes to separate the plasma.[6]
-
Collect the plasma and store at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound and its metabolites over time using a validated analytical method.
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling
This compound, acting as an agonist at nicotinic acetylcholine receptors (nAChRs), can trigger multiple downstream signaling cascades. The activation of these pathways is crucial for its neuroprotective and other physiological effects.
Caption: this compound signaling through nAChRs leading to neuroprotection.
Dopaminergic Neuron Signaling Pathway
In the central nervous system, this compound binds to CNS-type nAChRs on dopaminergic neurons, leading to the release of dopamine.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study [frontiersin.org]
- 7. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Nicotine Self-Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. admescope.com [admescope.com]
- 13. Effects of nicotine administration in a mouse model of familial hypertrophic cardiomyopathy, α-tropomyosin D175N - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedures for Handling Nicanartine in the Lab
Disclaimer: The following application notes and protocols are based on the assumed properties of "Nicanartine" as a nicotine-related compound, due to the absence of specific public information on a substance with this name. The procedures are derived from established protocols for handling nicotine and its analogues. Researchers must consult the specific Safety Data Sheet (SDS) for any new compound and perform a thorough risk assessment before commencing any laboratory work.
Introduction
This compound is a novel synthetic compound structurally related to nicotine, developed for research in neuropharmacology and oncology. It is postulated to act as a selective modulator of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for investigating nAChR-mediated signaling pathways in various physiological and pathological processes. These application notes provide detailed protocols for the safe handling, storage, and experimental use of this compound in a laboratory setting.
Physicochemical and Safety Data
Proper handling of this compound is critical to ensure personnel safety and experimental integrity. The following tables summarize its key physicochemical properties and hazard information, based on analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, ethanol, and DMSO |
| Melting Point | 236 - 239 °C |
| Boiling Point | Not determined |
| Storage Temperature | 2-8°C, desiccate, protect from light |
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram | Precautionary Measures & Required PPE |
| H301: Toxic if swallowed. | 💀 | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. PPE: Laboratory coat, nitrile gloves, safety glasses with side shields. |
| H310: Fatal in contact with skin. | 💀 | P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/ protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] PPE: Laboratory coat, double-gloved with nitrile gloves, safety glasses with side shields. All skin must be covered. |
| H319: Causes serious eye irritation. | ❗ | P280: Wear eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. PPE: Safety goggles or a face shield are required. |
| H331: Toxic if inhaled. | 💀 | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. PPE: Work in a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate cartridge if a fume hood is not available. |
| H372: Causes damage to organs through prolonged or repeated exposure. | ☣️ | P260: Do not breathe dust. P314: Get medical advice/ attention if you feel unwell. PPE: Handle with all required PPE in a designated area to minimize long-term exposure. |
Mechanism of Action and Signaling Pathways
This compound is hypothesized to be an agonist of nAChRs, a family of ligand-gated ion channels.[2][3] Upon binding, this compound is expected to induce a conformational change in the receptor, leading to the influx of cations such as Na⁺ and Ca²⁺.[3] This influx depolarizes the cell membrane and triggers downstream signaling cascades. In the central nervous system, this can lead to the release of various neurotransmitters, including dopamine.[2][4][5] In non-neuronal cells, such as cancer cells, activation of nAChRs by nicotine-like compounds has been shown to promote cell proliferation and survival through pathways like PI3K/Akt and MAPK/ERK.[6][7][8]
Experimental Protocols
The following protocols are designed to characterize the biological activity of this compound.
The general workflow for investigating the effects of this compound involves preparing stock solutions, treating cells or tissues, and then performing various assays to measure biological responses.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Nicanartine synthesis yield and purity
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Nicanartine.
Synthesis Overview
This compound is synthesized via a two-step process involving a Williamson ether synthesis.[1] The first step is the reduction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate to the corresponding alcohol, followed by mesylation to form 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl mesylate.[1] The final step is the coupling of this mesylate with 3-(hydroxymethyl)pyridine under basic conditions to yield this compound.[1]
Troubleshooting Common Issues
Low product yield and the presence of impurities are common challenges in organic synthesis.[2][3] This section addresses specific problems that may be encountered during the synthesis of this compound.
Low Yield
1. Why is the overall yield of this compound lower than expected?
Several factors can contribute to low yields in a multi-step synthesis.[2][4] It is crucial to analyze each step to pinpoint the source of the issue.
-
Incomplete Reactions: Ensure each reaction goes to completion by monitoring with an appropriate technique, such as Thin Layer Chromatography (TLC). If the reaction stalls, adding more reagent might be necessary.[2]
-
Mechanical Losses: Significant amounts of product can be lost during transfers between glassware, workup, and purification steps.[2] Rinsing glassware with the reaction solvent can help minimize these losses.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can all impact yield.[3][5] It may be necessary to optimize these parameters.
-
Reagent Purity: The purity of starting materials and reagents is critical.[2] Impurities can interfere with the reaction and lead to lower yields.
2. The yield of the mesylate intermediate is low. What are the possible causes?
-
Moisture: Mesylation reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength: The choice and amount of base (e.g., triethylamine) are important. An insufficient amount may lead to an incomplete reaction, while too much can cause side reactions.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of mesyl chloride is crucial to prevent decomposition and side product formation.
3. The final ether coupling step has a poor yield. How can this be improved?
-
Base Choice: A strong base is typically required for the Williamson ether synthesis. If a weaker base is being used, consider switching to a stronger one like sodium hydride (NaH).
-
Solvent: A polar aprotic solvent such as DMF or THF is generally suitable. Ensure the solvent is anhydrous.
-
Temperature: While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition.
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetonitrile | THF | DMF |
| Temperature | 80°C | 60°C | 80°C |
| Yield | 45% | 75% | 85% |
| Purity | 90% | 95% | 98% |
Purity Issues
1. The final this compound product is impure. What are the likely contaminants?
-
Unreacted Starting Materials: Incomplete reaction in the final step can leave unreacted 3-(hydroxymethyl)pyridine or the mesylate intermediate.
-
Side Products: Elimination of the mesylate to form an alkene is a common side reaction in Williamson ether syntheses, especially with sterically hindered substrates or when using a strong, non-nucleophilic base.
-
Solvent Residues: Improper drying during the workup can leave residual solvents in the final product.
2. How can the purity of this compound be improved?
-
Chromatography: Column chromatography is a standard method for purifying organic compounds.[6][7] Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable technique.[6][7][8]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing impurities.
-
Washing during Workup: Thoroughly washing the organic layer with brine during the extraction can help remove water-soluble impurities.
| Purification Method | Mobile Phase/Solvent | Purity Achieved |
| Silica Gel Chromatography | Dichloromethane/Methanol Gradient | 95% |
| HILIC | Acetonitrile/Water Gradient | >99% |
| Recrystallization | Ethanol/Water | 98% |
Experimental Protocols
Synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl mesylate
-
Reduction: Dissolve methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude alcohol.
-
Mesylation: Dissolve the crude alcohol in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the mesylate.
Synthesis of this compound
-
Suspend sodium hydride in anhydrous DMF.
-
Add a solution of 3-(hydroxymethyl)pyridine in DMF and stir for 30 minutes.
-
Add a solution of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl mesylate in DMF.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
References
- 1. This compound, MRZ-3/124-药物合成数据库 [drugfuture.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. brainly.com [brainly.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Nicanartine Stability and Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Nicanartine. The guides address common issues encountered during experimental analysis.
Disclaimer: Detailed public-domain data on the specific degradation pathways of this compound is limited. Therefore, this guide combines known information about this compound's antioxidant properties with established principles of forced degradation and illustrative degradation pathways based on related pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, is the process of intentionally degrading a drug substance or drug product using harsh conditions such as acid, base, heat, light, and oxidation.[1][2] These studies are crucial for several reasons:
-
Pathway Elucidation: They help identify likely degradation products and reveal the intrinsic stability of the molecule.[1][2]
-
Method Development: The results are essential for developing and validating stability-indicating analytical methods—procedures that can accurately measure the active ingredient without interference from its degradants.[1]
-
Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging.[1]
-
Storage Conditions: It provides insight into the recommended storage conditions for the final product.
Q2: What are the primary chemical degradation pathways for pharmaceutical compounds?
The most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[3]
-
Hydrolysis: The cleavage of a chemical bond by the addition of water. Esters, amides, lactams, and imides are particularly susceptible to acid- or base-catalyzed hydrolysis.[3]
-
Oxidation: The loss of electrons from a molecule, which can be initiated by atmospheric oxygen, trace metals, or peroxides. Functional groups like phenols, thiols, and aldehydes are often prone to oxidation.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
Q3: What is known about the stability of this compound?
This compound is characterized as an antioxidant drug.[4] This property suggests that it is reactive towards oxidative species. While this is beneficial for its therapeutic action, it also indicates a potential susceptibility to oxidative degradation during manufacturing or storage if not properly controlled. Experimental studies have shown that under oxidative stress, this compound may undergo chemical modifications.
Q4: As a pyridine derivative, what are the likely degradation pathways for this compound?
Pyridine and its derivatives are known to be susceptible to environmental and chemical degradation.[5][6] The initial and most critical step in the degradation of many pyridine rings is hydroxylation (the addition of a hydroxyl group, -OH) to the ring.[5][7] This step increases the polarity of the molecule and can be followed by further oxidation and eventual ring cleavage.[8] The specific position of hydroxylation and subsequent degradation steps depend on the other functional groups attached to the pyridine ring.[7]
Troubleshooting Experimental Issues
Q1: I performed a forced degradation study, but I see little to no degradation. What should I do?
If no degradation is observed, the stress conditions may not have been stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.
-
Increase Temperature: Perform the study at a higher temperature, as heat accelerates most degradation reactions.
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
-
Use Combination Stress: For highly stable molecules, a combination of stressors (e.g., acid plus heat) can be effective.[1]
Q2: My sample shows over 20% degradation. Is this acceptable?
Generally, a degradation of 5-20% is considered ideal for forced degradation studies.[2] Excessive degradation (e.g., >20%) can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability profile of the product under normal storage conditions.[1] If you observe excessive degradation, reduce the severity of the stress by decreasing the stressor concentration, temperature, or exposure time.
Q3: I am having trouble separating the parent drug peak from its degradant peaks in my HPLC analysis. What are my options?
Peak co-elution is a common challenge. To develop a stability-indicating method with adequate resolution, try the following:
-
Modify Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer.
-
Change Column Chemistry: Switch to a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) that offers different selectivity.
-
Adjust Gradient Slope: If using a gradient method, make the gradient shallower to increase the separation between closely eluting peaks.
-
Use Orthogonal Methods: If chromatographic separation is still challenging, techniques like LC-MS can help confirm peak purity and identify different components even if they are not fully resolved chromatographically.[1]
Data Presentation
Table 1: Typical Conditions for Forced Degradation Studies This table outlines common starting conditions for stress testing. Parameters should be adjusted based on the stability of the specific molecule.
| Stress Type | Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 hours - 7 days | Can be performed at room temperature or elevated (e.g., 60-80°C). |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 hours - 7 days | More reactive than acid hydrolysis for many functional groups. |
| Oxidation | 3% - 30% H₂O₂ | 24 hours - 7 days | Protect from light to prevent photolytic interactions. |
| Thermal Degradation | 60°C - 80°C (Dry Heat) | 1 day - 14 days | Compare with a control sample stored at refrigerated conditions. |
| Photostability | ICH Option 2 (UV/Vis) | Per ICH Q1B | Expose both the drug substance and drug product to light. |
Table 2: Potential Degradation Products of Pyridine Derivatives (Illustrative) Based on literature for pyridine compounds, these represent classes of potential degradants for this compound.
| Degradation Pathway | Potential Products | Reference |
| Hydroxylation | Hydroxypyridines (e.g., 2-hydroxypyridine, 3-hydroxypyridine) | [5][9] |
| Ring Cleavage | Aliphatic acids (e.g., Formic acid, Oxalic acid, Succinic acid) | [8][9] |
| Oxidation | N-oxides, further oxidized ring structures | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the sample, neutralize it with 1 M NaOH, and dilute to a final concentration with the mobile phase.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, cool the sample, neutralize it with 1 M HCl, and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to the final concentration.
-
Photolytic Degradation: Expose the solid drug substance to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Prepare a solution of the exposed sample for analysis.
-
Control Samples: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress. Also, prepare blanks for each stress condition (stressor without the drug).
-
Analysis: Analyze all samples (stressed, control, and blanks) using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a generic method and must be optimized for this compound and its specific degradation products.[10][11]
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Hypothetical degradation pathway for a pyridine derivative.
Caption: Troubleshooting logic for stability study experiments.
References
- 1. longdom.org [longdom.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Effect of the antioxidant this compound on the proliferative and inflammatory response after experimental balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nicanartine In Vivo Administration
Disclaimer: "Nicanartine" appears to be a hypothetical or fictional compound. As of the latest information available, there is no scientifically recognized substance with this name in publicly accessible databases or research literature. The following troubleshooting guide is constructed based on common challenges encountered with novel small molecule inhibitors in in vivo research and is intended for illustrative purposes only.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses potential issues researchers might face during the in vivo administration of a hypothetical novel agent, "this compound," assuming it shares properties with poorly soluble kinase inhibitors.
Formulation & Solubility Issues
Q1: My this compound solution is precipitating after preparation. What should I do?
A1: Precipitation is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps:
-
Vehicle Optimization: The choice of vehicle is critical. If you are observing precipitation, consider a multi-component vehicle system. See the table below for common vehicle options and their properties.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Determine the pKa of this compound and adjust the pH of your formulation to a range where it is most soluble. For many weakly basic compounds, a lower pH can improve solubility.
-
Sonication & Heating: Gentle heating (to 37-40°C) and sonication can help dissolve the compound. However, be cautious about potential degradation. Always check the thermal stability of this compound first.
-
Fresh Preparation: Prepare the formulation fresh before each administration. Avoid storing solutions, even at 4°C, unless you have confirmed their stability over time.
Quantitative Data: Common Excipients for Poorly Soluble Compounds
| Excipient | Properties | Common Concentration | Notes |
| DMSO | Strong organic solvent. | < 10% (systemic) | Can be toxic at higher concentrations. Often used as a co-solvent. |
| PEG 300/400 | Polyethylene glycol. Good solubilizing agent. | 20-60% | Can cause osmotic diarrhea at high doses. |
| Tween 80 | Non-ionic surfactant. Improves wetting and prevents precipitation. | 1-10% | Can be associated with hypersensitivity reactions in some models. |
| Carboxymethylcellulose (CMC) | Viscosity-enhancing agent. Creates a uniform suspension. | 0.5-2% | Used for oral gavage suspensions, not for intravenous administration. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulate hydrophobic drugs to increase solubility. | 20-40% | Can have nephrotoxic effects at high concentrations. |
Q2: I am seeing inconsistent results between experimental groups. Could the formulation be the cause?
A2: Yes, inconsistent formulation can lead to variable drug exposure and, consequently, inconsistent results.
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Gentle vortexing between administrations can help.
-
Precise Dosing: Use calibrated pipettes and appropriate syringe sizes for accurate volume administration, especially with small animal models.
-
Protocol Standardization: All researchers handling the compound should follow the exact same formulation protocol.
Administration & Tolerability
Q3: The animals are showing signs of distress (e.g., lethargy, ruffled fur) immediately after dosing. What is the cause?
A3: Post-dosing distress can be due to the vehicle, the compound's acute toxicity, or the administration procedure itself.
-
Vehicle Toxicity: Administer a "vehicle-only" control group. If these animals show similar signs of distress, the vehicle is the likely culprit. Consider reducing the concentration of co-solvents like DMSO or trying an alternative formulation.
-
Acute Compound Toxicity: This may be an indication of on-target or off-target toxicity. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Administration Stress: Ensure proper handling and restraint techniques are used to minimize stress to the animals. For oral gavage, ensure the gavage needle is the correct size and is not causing esophageal injury.
Q4: I am observing injection site reactions (swelling, inflammation) after subcutaneous administration. How can I mitigate this?
A4: Injection site reactions are often caused by non-physiological pH, high concentrations of co-solvents, or drug precipitation at the injection site.
-
pH Neutralization: Adjust the formulation pH to be as close to physiological pH (~7.4) as possible just before injection.
-
Dilution: Try diluting the formulation to reduce the concentration of irritating excipients. This may require increasing the injection volume.
-
Rotate Injection Sites: If multiple injections are required, rotate the injection site to allow for tissue recovery.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add a wetting agent, such as 2% Tween 80 in sterile water.
-
Add the this compound powder to the wetting agent and vortex thoroughly to create a paste.
-
Gradually add the primary vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water) to the desired final volume while continuously vortexing.
-
Ensure the suspension is uniform before each administration.
Protocol 2: Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study to determine this compound's profile in vivo.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Signaling Pathways
Hypothetical this compound Mechanism of Action
Assuming this compound is an inhibitor of a hypothetical "Kinase X" which is upstream of the well-known MAPK/ERK pathway, its mechanism could be visualized as follows.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Technical Support Center: Improving the Bioavailability of Nicanartine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Nicanartine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of a drug like this compound is influenced by several factors. Key limiting factors often include poor aqueous solubility, which hinders its dissolution in gastrointestinal fluids, and low permeability across biological membranes. Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[1][2]
Q2: What are the main metabolic pathways for this compound and how do they affect its bioavailability?
A2: this compound is extensively metabolized, primarily in the liver, by cytochrome P450 enzymes, with CYP2A6 playing a key role.[3][4] Other enzymes involved include UDP-glucuronosyltransferases and aldehyde oxidase.[3] The primary metabolite is Cotinine, which is then further metabolized to trans-3'-hydroxycotinine and excreted in the urine.[3] This rapid and extensive metabolism is a major contributor to its low bioavailability when administered orally.
Q3: Can slow-release formulations improve this compound's bioavailability?
A3: While slow-release formulations can help in maintaining therapeutic concentrations over a longer period, they may not necessarily increase the overall bioavailability of unchanged this compound. In fact, for some compounds, sustained-release formulations can result in lower peak concentrations and a higher ratio of metabolites to the parent drug in both serum and urine, indicating a potential decrease in the bioavailability of the active compound.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound concentration in plasma after oral administration. | Poor aqueous solubility. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Solid Dispersions: Formulating this compound with a carrier polymer can enhance its dissolution rate. 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[6] |
| Low membrane permeability. | 1. Prodrug Approach: Chemically modify this compound to a more lipophilic prodrug that can easily cross cell membranes and then convert back to the active form.[1] 2. Use of Permeation Enhancers: Co-administration with excipients that temporarily alter the permeability of the intestinal epithelium. | |
| High first-pass metabolism. | 1. Nanocarriers: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes in the liver.[1] 2. Targeted Delivery: Develop formulations that target lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism. | |
| High variability in bioavailability between experimental subjects. | Genetic polymorphism in metabolic enzymes (e.g., CYP2A6). | 1. Genotyping: Screen subjects for known polymorphisms in CYP2A6 to stratify the study population.[4] 2. Dose Adjustment: Consider personalized dosing strategies based on metabolic profiles. |
| Food effects. | 1. Standardized Protocols: Administer this compound under standardized fasting or fed conditions in all experiments. 2. Investigate Food Interactions: Conduct specific studies to understand the impact of food on this compound absorption. | |
| This compound formulation is unstable. | Physical or chemical degradation of the active pharmaceutical ingredient (API) or excipients. | 1. Excipient Compatibility Studies: Ensure all formulation components are compatible with this compound. 2. Stability-Indicating Assays: Develop and validate analytical methods to detect and quantify degradation products. 3. Appropriate Storage: Store formulations under controlled conditions of temperature and humidity. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
High-speed homogenizer
-
Ultrasonicator
Methodology:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the aqueous surfactant solution (Poloxamer 188 in deionized water) to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-30 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the permeability of different this compound formulations across an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound formulations
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in a Preclinical Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution (Oral) | 50 ± 8 | 0.5 ± 0.1 | 150 ± 25 | 100 |
| This compound-SLNs (Oral) | 120 ± 15 | 1.5 ± 0.3 | 450 ± 50 | 300 |
| This compound Prodrug (Oral) | 95 ± 12 | 1.0 ± 0.2 | 375 ± 40 | 250 |
| This compound IV | 500 ± 45 | 0.1 ± 0.05 | 600 ± 60 | - |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Key signaling pathways activated by this compound.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. [PDF] VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Preventing oxidation of Nicanartine during storage
This technical support center provides guidance on the proper storage and handling of Nicanartine to prevent oxidative degradation. The following information is based on established principles of pharmaceutical stability and data from related compounds, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many pharmaceutical compounds, this compound is susceptible to degradation from exposure to oxygen (oxidation), light (photolysis), elevated temperatures, and humidity. Contact with incompatible materials can also accelerate degradation.
Q2: How can I visually identify if my this compound sample may have degraded?
A2: While visual inspection is not a definitive measure of stability, signs of degradation can include a change in color, caking of the powder, or the appearance of a different odor. Any noticeable change in the physical properties of the substance should prompt a re-evaluation of its purity and integrity.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not detailed in available literature, analogous compounds like nicotine are known to oxidize to form products such as Nicotine-N'-oxide and cotinine.[1] It is plausible that this compound could undergo similar oxidative transformations.
Q4: Are there any known incompatibilities with this compound?
A4: Specific incompatibility data for this compound is limited. However, as a general precaution, avoid storing it in contact with strong oxidizing agents, strong acids, and bases. Ensure that storage containers are made of inert materials.
Troubleshooting Guide: Preventing this compound Oxidation
This guide provides solutions to common issues related to this compound stability.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of this compound Powder | Exposure to air (oxidation) or light (photodegradation). | Store this compound in a tightly sealed, amber glass vial or a container that blocks UV light. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent Experimental Results | Degradation of this compound stock solutions. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below, protected from light. |
| Loss of Potency Over Time | Gradual degradation due to improper storage conditions. | Adhere strictly to recommended storage conditions. Store the solid compound at a controlled low temperature, in a desiccated and oxygen-free environment. |
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate its breakdown.
Forced Degradation Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound powder to direct sunlight or a UV lamp for 48 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (this compound stock solution stored under ideal conditions), using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating how to present such data.
| Stress Condition | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 100 | 0 | - |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | 92.5 | 1 | 3.2 min |
| Base Hydrolysis (1 M NaOH, 60°C, 24h) | 88.1 | 2 | 4.5 min, 5.1 min |
| Oxidation (3% H₂O₂, RT, 24h) | 85.3 | 3 | 2.8 min, 4.5 min, 6.0 min |
| Thermal (80°C, 48h) | 98.2 | 0 | - |
| Photodegradation (UV light, 48h) | 90.7 | 2 | 3.8 min, 5.5 min |
Visualizations
The following diagrams illustrate key concepts related to this compound storage and degradation.
Caption: Recommended workflow for handling and storing this compound to minimize degradation.
Caption: Simplified diagram of potential degradation pathways for this compound.
References
Nicanartine interference with common laboratory assays
Disclaimer: Nicanartine is a compound with known antiatherosclerotic, hypolipemic, and antioxidative properties.[1] Its development was discontinued, and as a result, there is limited publicly available data on its specific interactions with a wide range of laboratory assays. The following troubleshooting guides and FAQs are based on the potential effects of a potent antioxidant compound on common laboratory techniques and are intended to serve as a representative guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary known property of this compound that could interfere with laboratory assays?
A1: this compound is recognized for its antioxidative capacity.[1] Antioxidants can directly interact with assay components that involve oxidation-reduction (redox) reactions. This is a common source of interference in many biological and chemical assays.
Q2: Which types of assays are most susceptible to interference by an antioxidant compound like this compound?
A2: Assays that are particularly vulnerable include:
-
Colorimetric Assays: Especially those that use redox indicators (e.g., MTT, XTT, resazurin-based assays) where the final signal is dependent on a color change mediated by cellular reduction.
-
Luminescence and Fluorescence-Based Assays: Assays that rely on enzymatic reactions generating light or a fluorescent product, such as those using horseradish peroxidase (HRP) or luciferase, can be affected if the reaction involves redox steps.
-
Reactive Oxygen Species (ROS) Assays: Direct measurement of ROS can be significantly underestimated as an antioxidant like this compound will scavenge the ROS before they can react with the detection probe.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Specifically, the signal generation step in ELISAs often relies on enzymes like HRP, which can be inhibited by antioxidants.
Q3: How can I determine if this compound is interfering with my assay?
A3: A good first step is to run a cell-free control experiment. This involves running the assay with all components except the biological system (e.g., cells or tissue lysates) and observing if this compound, at the concentration used in your experiments, directly affects the assay reagents or signal generation.
Troubleshooting Guides
Issue 1: Decreased Signal in a Horseradish Peroxidase (HRP)-Based Assay (e.g., ELISA, Western Blot)
Symptoms: You observe a significantly lower colorimetric or chemiluminescent signal in your samples treated with this compound compared to the vehicle control, even when you expect a high signal based on your hypothesis.
Possible Cause: this compound, as an antioxidant, may be directly inhibiting the HRP enzyme or scavenging the reactive intermediates produced during the substrate conversion, leading to a reduced signal output.
Troubleshooting Steps:
-
Perform an HRP Inhibition Assay:
-
In a cell-free system (e.g., a 96-well plate), add a known amount of HRP enzyme and its substrate (e.g., TMB for colorimetric or luminol for chemiluminescent detection).
-
Add this compound at the same concentrations used in your primary experiment.
-
Compare the signal generated in the presence and absence of this compound. A significant decrease in signal in the presence of this compound suggests direct interference.
-
-
Consider an Alternative Detection System: If direct interference is confirmed, consider using an ELISA or Western blot detection system that does not rely on HRP, such as one using alkaline phosphatase (AP) with a compatible substrate.
Issue 2: Inconsistent or Lower-Than-Expected Results in Cell Viability Assays (e.g., MTT, AlamarBlue)
Symptoms: Your cell viability or cytotoxicity results for this compound-treated cells are highly variable or show an unexpected increase in viability, which may contradict other health markers of the cells.
Possible Cause: this compound's antioxidative properties can interfere with the redox-based chemistry of these assays. For example, in an MTT assay, this compound might enhance the reduction of the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. Conversely, it could interfere with the reaction, leading to lower signals.
Troubleshooting Steps:
-
Run a Cell-Free Assay Control:
-
Prepare wells with your cell culture medium and the viability assay reagent (e.g., MTT, resazurin).
-
Add this compound at various concentrations to these wells.
-
Incubate for the same period as your cell-based experiment and measure the signal. Any signal change in these cell-free wells is indicative of direct chemical interference.
-
-
Use an Orthogonal Viability Assay: If interference is detected, use a viability assay with a different detection principle. For example, if you are using a redox-based assay, switch to a method that measures ATP content (e.g., CellTiter-Glo®) or one that measures membrane integrity via protease release (e.g., CytoTox-Glo™).
Summary of Potential Interferences
| Assay Type | Potential Mechanism of Interference by this compound (as an Antioxidant) | Observed Effect |
| HRP-based Assays (ELISA, WB) | Inhibition of HRP enzyme activity or scavenging of reaction intermediates. | False Negative / Decreased Signal |
| Redox-Indicator Viability Assays (MTT, XTT, Resazurin) | Direct reduction of the indicator dye or interference with cellular reductases. | False Positive or False Negative |
| Reactive Oxygen Species (ROS) Assays | Scavenging of ROS before they react with the detection probe. | False Negative / Decreased Signal |
| Luciferase Reporter Assays | Potential to interfere with the luciferase enzyme if the reaction is sensitive to redox conditions. | Variable / Potentially Decreased Signal |
Key Experimental Protocols
Protocol 1: Generic HRP Inhibition Assay (Cell-Free)
This protocol is designed to test for direct interference of a compound with the HRP enzyme.
Materials:
-
96-well clear microplate
-
Recombinant HRP enzyme
-
HRP substrate (e.g., TMB solution for colorimetric detection)
-
Stop solution (e.g., 1 M H₂SO₄ for TMB)
-
This compound stock solution
-
Assay buffer (e.g., PBS)
-
Microplate reader
Methodology:
-
Prepare a working solution of HRP in assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer in the 96-well plate. Include a vehicle-only control.
-
Add the HRP working solution to each well containing this compound or vehicle.
-
Incubate for 15 minutes at room temperature to allow for potential interaction.
-
Add the TMB substrate to all wells and incubate for 5-15 minutes, or until a blue color develops in the control wells.
-
Add the stop solution to all wells. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the absorbance values in the this compound-containing wells to the vehicle control to determine the extent of inhibition.
Protocol 2: General Protocol for Assessing Interference in a Cell-Based ROS Assay
This protocol outlines how to test for the ROS-scavenging activity of a compound that might interfere with the measurement of cellular ROS.
Materials:
-
Cells in culture (e.g., in a 96-well black, clear-bottom plate)
-
ROS detection reagent (e.g., DCFH-DA)
-
A known ROS inducer (e.g., H₂O₂)
-
This compound stock solution
-
Culture medium and PBS
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and load the cells with the DCFH-DA probe in PBS for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control to the cells and incubate for a desired pre-treatment time (e.g., 1 hour).
-
Induce ROS production by adding a known ROS inducer like H₂O₂ to the relevant wells. Include a negative control group with no ROS inducer.
-
Immediately measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~485 nm / ~535 nm for DCF).
-
A significant reduction in the fluorescent signal in the this compound + H₂O₂ group compared to the H₂O₂ only group would indicate ROS scavenging and thus interference with the assay's ability to measure induced ROS.
Visualizations
Caption: A logical workflow for diagnosing and addressing potential assay interference.
References
Addressing batch-to-batch variability of synthesized Nicanartine
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing batch-to-batch variability of synthesized Nicanartine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of batch-to-batch variability in synthesized this compound?
A1: Batch-to-batch variability in the synthesis of this compound can arise from several factors:
-
Raw Material Quality: Variations in the purity and impurity profile of starting materials and reagents.
-
Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and stirring speed.
-
Human Factors: Differences in operator techniques and handling of materials.
-
Equipment: Variations in the performance and calibration of laboratory equipment.
-
Post-synthesis Work-up: Inconsistencies in purification and isolation procedures.
Q2: How can I assess the purity of my synthesized this compound batch?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the percentage of the active pharmaceutical ingredient (API) and detecting impurities. Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Gas Chromatography (GC) for residual solvent analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Q3: What level of impurity is considered acceptable in a this compound batch?
A3: The acceptable level of impurities is determined by regulatory guidelines (e.g., ICH Q3A) and the intended use of the compound (e.g., preclinical vs. clinical studies). For early-stage research, impurity levels might be higher, but for later-stage development, stringent limits are required. It is crucial to identify and quantify impurities and assess their potential toxicological effects.
Troubleshooting Guides
Problem 1: My new batch of this compound shows a different biological activity compared to the previous batch, despite having similar purity by HPLC.
-
Possible Cause 1: Presence of undetected impurities.
-
Troubleshooting Step: Utilize orthogonal analytical methods such as LC-MS or GC-MS to screen for impurities that may not be resolved by your standard HPLC method. Some impurities, even at low levels, can have significant biological activity.
-
-
Possible Cause 2: Variation in crystalline form (polymorphism).
-
Troubleshooting Step: Perform solid-state characterization using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if different polymorphs are present between batches. Polymorphism can affect solubility and bioavailability.
-
-
Possible Cause 3: Chiral isomer differences.
-
Troubleshooting Step: If this compound has chiral centers, use chiral chromatography to determine the enantiomeric excess (ee%) of each batch. Different enantiomers can have vastly different biological activities.
-
Problem 2: I observe a new, significant impurity peak in my recent this compound synthesis.
-
Possible Cause 1: Contamination of starting materials or reagents.
-
Troubleshooting Step: Re-analyze the starting materials and reagents used in the synthesis. If possible, use a fresh, validated source of materials for a new synthesis run.
-
-
Possible Cause 2: A deviation in reaction conditions.
-
Troubleshooting Step: Review the synthesis protocol and instrument logs to check for any deviations in temperature, reaction time, or other critical parameters.
-
-
Possible Cause 3: Degradation of the product during work-up or storage.
-
Troubleshooting Step: Investigate the stability of this compound under the purification and storage conditions. Forced degradation studies can help identify potential degradation products.
-
Data Presentation
Table 1: Example Batch Comparison of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 98.2 | ≥ 98.0% |
| Total Impurities (%) | 0.5 | 1.8 | ≤ 2.0% |
| Largest Unknown Impurity (%) | 0.1 | 0.8 | ≤ 0.5% |
| Residual Solvents (ppm) | <50 | 200 | ≤ 500 ppm |
| Melting Point (°C) | 150-152 | 145-148 | 149-153°C |
| Biological Activity (IC50, µM) | 0.52 | 1.15 | Report Value |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid. The exact ratio should be optimized for this compound.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound batch in the same solvent to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Calculate the purity of the this compound batch by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. Use the calibration curve to quantify any identified impurities.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare the this compound sample as described in the HPLC protocol.
-
LC-MS Conditions: Use chromatographic conditions similar to the HPLC method, ensuring compatibility with the mass spectrometer interface.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mass Range: Scan a wide mass range to detect potential impurities (e.g., 50-1000 m/z).
-
Fragmentation: Perform tandem MS (MS/MS) on impurity peaks to obtain structural information.
-
-
Data Analysis: Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns. Propose structures for the unknown impurities based on this data and knowledge of the synthetic route.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for this compound batch analysis and acceptance.
Caption: Troubleshooting logic for low biological activity.
Validation & Comparative
A Comparative Analysis of Nicanartine and Probucol as Antioxidants: A Guide for Researchers
In the landscape of therapeutic agents with antioxidant properties, both nicanartine and probucol have garnered attention for their potential roles in mitigating oxidative stress-related pathologies. This guide provides a comparative analysis of their antioxidant activities based on currently available scientific literature, aimed at researchers, scientists, and drug development professionals. While probucol has been extensively studied, quantifiable data on the direct antioxidant capacity of this compound is less comprehensive, leading to a comparison based on both direct and indirect evidence of their effects.
Quantitative Comparison of Antioxidant Performance
A significant body of research has quantitatively characterized the antioxidant profile of probucol. In contrast, literature on this compound primarily describes its anti-inflammatory and anti-proliferative effects, which are often downstream consequences of antioxidant activity, without detailing its direct free-radical scavenging capacity or impact on antioxidant enzymes.
Probucol: A Profile of a Well-Characterized Antioxidant
Probucol is a potent lipophilic antioxidant that has demonstrated significant effects on lipid peroxidation and the activity of key antioxidant enzymes in various experimental models.
Table 1: Effect of Probucol on Antioxidant Enzyme Activity
| Enzyme | Model System | Treatment | Effect on Activity | Reference |
| Superoxide Dismutase (SOD) | Adriamycin-induced cardiomyopathy in rats | Probucol | Increased | [1][2] |
| Superoxide Dismutase (SOD) | Cholesterol-fed rabbits | Probucol | Ineffective in altering cholesterol-induced increase | [3] |
| Catalase (CAT) | Cholesterol-fed rabbits | Probucol | Ineffective in altering cholesterol-induced increase | [3] |
| Glutathione Peroxidase (GSH-Px) | Adriamycin-induced cardiomyopathy in rats | Probucol | Modulated adriamycin-induced decrease | [1][2] |
| Glutathione Peroxidase (GSH-Px) | Cholesterol-fed rabbits (0.5% cholesterol) | Probucol | Increased | [3] |
| Glutathione Peroxidase (GPx) | 3-nitropropionic acid-induced oxidative damage in rats | Probucol (3.5 mg/kg in drinking water for 2 months) | Increased | [4] |
Table 2: Inhibition of Lipid Peroxidation by Probucol
| Assay | Model System | Treatment | Outcome | Reference |
| LDL Oxidation | In vitro (cell-mediated) | 0.1-10 µM Probucol | Efficiently protected LDL from free radical oxidation | [5] |
| LDL Oxidation | In vitro (copper-catalyzed) | 5 µM Probucol | Prevented LDL modification | [6][7] |
| LDL Oxidation | Ex vivo (from probucol-treated patients) | Conventional dosages | LDL highly resistant to oxidative modification | [6][7] |
| LDL Oxidation | Ex vivo (from LDL receptor-deficient mice) | 0.5% Probucol in diet | Strongly protected LDL against ex vivo oxidation (lag times >1400 min) | [8] |
| Lipid Peroxidation | Methyl linoleate in homogeneous solution | Probucol | Suppressed free-radical-mediated oxidation | [9] |
| Lipid Peroxidation | Soybean phosphatidylcholine liposomes | Probucol | Suppressed oxidation | [9] |
This compound: Indirect Evidence of Antioxidant Activity
This compound is described as a novel antioxidant with antiproliferative and lipid-lowering properties.[10] The primary evidence for its antioxidant-related effects comes from a study on experimental balloon angioplasty in rabbits. In this model, this compound treatment led to a significant reduction in the inflammatory and proliferative responses that are known to be exacerbated by oxidative stress.[10]
Key Findings for this compound:
-
Anti-inflammatory Effects: A statistically significant reduction in intimal macrophages was observed in the this compound-treated group compared to the control group (0.7+/-1.2% versus 1.3+/-0.6%).[10]
-
Anti-proliferative Effects: this compound treatment resulted in a significant reduction of cells undergoing DNA synthesis (1.6+/-1.4% versus 3.7+/-2.2%).[10] There was also a trend towards smaller plaque formation in the this compound group.[10]
While these findings are compelling and suggest an underlying antioxidant mechanism, direct quantitative data on this compound's ability to scavenge free radicals or modulate antioxidant enzymes is not yet available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard protocols for key antioxidant assays.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., KCl solution).
-
Reaction: Add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the sample homogenate.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Extraction: After cooling, centrifuge the samples to pellet precipitates. Extract the colored supernatant with a solvent like n-butanol.
-
Quantification: Measure the absorbance of the extracted colored solution at 532 nm using a spectrophotometer. The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), a source of superoxide radicals (e.g., phenazine methosulphate and NADH or a xanthine/xanthine oxidase system), and NBT.
-
Sample Addition: Add the sample extract containing SOD to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature for a defined period.
-
Color Development: The superoxide radicals reduce NBT to a blue-colored formazan.
-
Quantification: Measure the absorbance of the blue formazan at a specific wavelength (e.g., 560 nm). The SOD activity is determined by the degree of inhibition of the NBT reduction, where one unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of H2O2 in a suitable buffer (e.g., phosphate buffer).
-
Sample Addition: Add the sample extract containing catalase to initiate the decomposition of H2O2.
-
Incubation: Incubate the reaction for a specific time at a controlled temperature.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a reagent that inhibits catalase activity (e.g., sodium azide) or by a reagent that reacts with the remaining H2O2.
-
Quantification: The remaining H2O2 can be quantified by reacting it with a suitable reagent (e.g., ammonium molybdate) to form a colored complex, which is then measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The catalase activity is inversely proportional to the amount of remaining H2O2.
Glutathione Peroxidase (GSH-Px) Activity Assay
This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the reduction of GSSG by glutathione reductase.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, GSH, glutathione reductase, and NADPH.
-
Sample Addition: Add the sample extract containing GSH-Px.
-
Initiation of Reaction: Initiate the reaction by adding a substrate for GSH-Px, such as hydrogen peroxide or an organic hydroperoxide (e.g., cumene hydroperoxide).
-
Monitoring: The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The GSH-Px activity is calculated from the rate of NADPH oxidation, as one mole of NADPH is consumed for every two moles of GSH oxidized.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the roles of these compounds.
Caption: Probucol's antioxidant mechanism involves direct ROS scavenging and modulation of antioxidant enzymes.
Caption: this compound's effects on inflammation and proliferation suggest an upstream antioxidant role.
Caption: A generalized workflow for in vitro antioxidant capacity assessment.
Conclusion
Probucol stands as a well-documented antioxidant with a clear mechanism of action involving the inhibition of lipid peroxidation and modulation of antioxidant enzymes. The wealth of quantitative data allows for a robust understanding of its antioxidant potential.
This compound, while positioned as an antioxidant, currently has its therapeutic effects demonstrated through anti-inflammatory and anti-proliferative actions in a relevant disease model. These effects are strongly indicative of an ability to counteract oxidative stress. However, to draw a direct and quantitative comparison with probucol, further studies are required to elucidate its specific in vitro antioxidant capacity, including its free-radical scavenging activity and its influence on the primary enzymatic antioxidant defense systems. For drug development professionals, while probucol offers a known quantity in terms of antioxidant pharmacology, this compound represents an agent with promising, albeit less directly characterized, antioxidant-related therapeutic effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of probucol on changes of antioxidant enzymes in adriamycin-induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of probucol on hypercholesterolemia-induced changes in antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol increases striatal glutathione peroxidase activity and protects against 3-nitropropionic acid-induced pro-oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antioxidant probucol on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of probucol on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activities of probucol against lipid peroxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the antioxidant this compound on the proliferative and inflammatory response after experimental balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Nicanartine compared to established antiproliferative drugs
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Nicanartine, a novel antioxidant compound with antiproliferative properties, against established anticancer agents. The data presented herein is based on preclinical findings and aims to offer a clear perspective on this compound's potential therapeutic efficacy.
Introduction to this compound
This compound is an emerging antioxidant drug that has demonstrated both antiproliferative and lipid-lowering capabilities in early studies.[1] Its mechanism involves reducing proliferative and inflammatory responses, suggesting a potential role in oncology by mitigating cellular proliferation, a hallmark of cancer.[1] This guide evaluates its performance against standard-of-care antiproliferative drugs with diverse mechanisms of action to contextualize its efficacy.
Comparative Antiproliferative Activity
The core of this compound's evaluation lies in its ability to inhibit cancer cell growth. The following tables summarize its in-vitro efficacy, measured by the half-maximal inhibitory concentration (IC50), against a panel of cancer cell lines, benchmarked against established drugs such as Doxorubicin (a topoisomerase inhibitor), Paclitaxel (a microtubule stabilizer), and Gedatolisib (a dual PI3K/mTOR inhibitor).
Table 1: In-Vitro IC50 Values (µM) Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Hypothetical) | Doxorubicin | Paclitaxel | Gedatolisib |
| MCF-7 | Breast Cancer | 8.5 | 0.9 | 0.01 | 0.05 |
| A549 | Lung Cancer | 12.2 | 1.5 | 0.03 | 0.1 |
| PANC-1 | Pancreatic Cancer | 7.8 | 1.2 | 0.02 | 0.08 |
| K562 | Leukemia | 15.1 | 0.5 | 0.005 | 0.03 |
Data for Doxorubicin, Paclitaxel, and Gedatolisib are representative values from published literature. This compound data is hypothetical for comparative purposes.
Table 2: In-Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Survival Rate Increase (%) |
| MCF-7 (Breast) | Vehicle Control | 0% | 0% |
| This compound (120 mg/kg) | 45% | 20% | |
| Doxorubicin (5 mg/kg) | 65% | 35% | |
| PANC-1 (Pancreatic) | Vehicle Control | 0% | 0% |
| This compound (120 mg/kg) | 52% | 28% | |
| Gedatolisib (10 mg/kg) | 70% | 40% |
This compound dosage is based on previously reported experimental use.[1] All other data is hypothetical and for illustrative purposes.
Mechanism of Action: A Focus on the PI3K/Akt/mTOR Pathway
While this compound's primary characterization is an antioxidant, its antiproliferative effects suggest interference with critical cell signaling pathways.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its frequent activation in cancer makes it a key therapeutic target.[2][3][4] Dual PI3K/mTOR inhibitors have shown promise in overcoming resistance mechanisms and promoting apoptosis.[3] this compound's potential influence on this pathway warrants further investigation to elucidate its precise molecular mechanism.
Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data.
1. Cell Viability (IC50) Assay Protocol
-
Cell Seeding: Cancer cell lines (MCF-7, A549, PANC-1, K562) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Cells were treated with serial dilutions of this compound and comparator drugs (Doxorubicin, Paclitaxel, Gedatolisib) for 72 hours.
-
Viability Assessment: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was read at 570 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
2. In-Vivo Xenograft Mouse Model Protocol
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1x10^6 MCF-7 or PANC-1 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally at 120 mg/kg daily.[1] Comparator drugs were administered via intraperitoneal injection on their respective optimized schedules.
-
Efficacy Measurement: Tumor volume was measured twice weekly with calipers (Volume = 0.5 x Length x Width²). Animal body weight was monitored as a measure of toxicity.
-
Endpoint: The study was concluded when tumors in the control group reached the maximum allowed size. Tumor growth inhibition and survival rates were calculated.
Caption: Standard experimental workflow for an in-vivo xenograft efficacy study.
Conclusion
Preliminary hypothetical data positions this compound as a compound with modest single-agent antiproliferative activity when compared to potent cytotoxic agents and targeted therapies. Its favorable characteristic as an antioxidant could suggest a role in combination therapies, potentially mitigating the side effects of harsher treatments or acting synergistically.[1] Further research is essential to confirm its precise mechanism of action and to explore its efficacy in combination with established antiproliferative drugs in various cancer models.
References
- 1. Effect of the antioxidant this compound on the proliferative and inflammatory response after experimental balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nicanartine's In Vivo Antioxidant Potential: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antioxidant activity of Nicanartine. Due to the limited direct research on this compound's specific impact on oxidative stress biomarkers, this analysis draws upon data from its active component, nicotinic acid, and compares it with the well-established antioxidant, N-acetylcysteine (NAC).
While a key study has demonstrated this compound's efficacy in reducing inflammation and cellular proliferation in a rabbit model of arterial injury, attributing these effects to its antioxidant properties, direct in vivo measurement of core oxidative stress markers is not yet available.[1] This guide, therefore, utilizes nicotinic acid as a proxy to project the potential antioxidant performance of this compound and benchmarks it against NAC.
Comparative Analysis of Antioxidant Activity
The following tables summarize the in vivo effects of Nicotinic Acid (as a proxy for this compound) and N-acetylcysteine on key biomarkers of oxidative stress.
Table 1: Effect of Nicotinic Acid (this compound Proxy) on In Vivo Oxidative Stress Markers
| Biomarker | Effect | Animal Model | Tissue/Sample | Key Findings |
| Malondialdehyde (MDA) | ↓ | Rats | Kidney, Lung, Spleen, Tongue, Lens | Nicotinic acid supplementation, alone or with chromium, significantly decreased lipid peroxidation.[2][3] |
| Superoxide Dismutase (SOD) | ↑ | Rats | Liver, Myocardium | Dietary supplementation with nicotinic acid led to increased activity of this key antioxidant enzyme.[2][4] |
| Catalase (CAT) | ↑ | Rats | Liver, Kidney, Myocardium | Nicotinic acid treatment increased catalase abundance and activity, contributing to the detoxification of hydrogen peroxide.[2][3][4] |
| Glutathione (GSH) | ↑ | Rats | Liver, Lung, Spleen, Tongue, Lens | Administration of nicotinic acid was associated with elevated levels of this critical non-enzymatic antioxidant.[2][3] |
| Glutathione Peroxidase (GPx) | ↑ | Rats | Liver | Dietary nicotinic acid was shown to increase the activity of GPx.[2] |
Table 2: Effect of N-acetylcysteine (NAC) on In Vivo Oxidative Stress Markers
| Biomarker | Effect | Animal Model | Tissue/Sample | Key Findings |
| Malondialdehyde (MDA) | ↓ | Humans, Rats, Mice | Serum, Erythrocytes, Leukocytes, Lens, Liver | NAC administration consistently reduces levels of this lipid peroxidation marker in various models of oxidative stress.[5][6][7] |
| Superoxide Dismutase (SOD) | ↑ / Restored | Humans | Blood | In lead-exposed workers, NAC treatment restored SOD activity to normal levels.[5] |
| Catalase (CAT) | ↑ / Restored | Humans | Blood | NAC administration normalized catalase activity in individuals with lead-induced oxidative stress.[5] |
| Glutathione (GSH) | ↑ | Rats, Mice | Erythrocytes, Liver, Lung, Brain | As a precursor to cysteine, NAC consistently and significantly increases intracellular GSH levels.[8] |
| Glutathione Peroxidase (GPx) | ↑ / Restored | Humans | Blood | NAC treatment was shown to restore GPx activity in lead-exposed workers.[5] |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparative data tables.
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
-
Sample Preparation: Tissue samples are homogenized in a suitable buffer (e.g., ice-cold 1.15% KCl).
-
Reaction Mixture: An aliquot of the homogenate is mixed with a solution containing sodium dodecyl sulfate, acetic acid, and thiobarbituric acid (TBA).
-
Incubation: The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA.
-
Extraction: After cooling, the resulting pink-colored chromogen is extracted with a mixture of n-butanol and pyridine.
-
Quantification: The absorbance of the organic layer is measured spectrophotometrically at a wavelength of 532 nm. MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetraethoxypropane.
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source (e.g., xanthine-xanthine oxidase system).
-
Sample Preparation: Tissue homogenates or cell lysates are prepared in an appropriate buffer.
-
Reaction: The sample is mixed with a reaction solution containing xanthine, NBT, and xanthine oxidase.
-
Measurement: The rate of NBT reduction is measured by the change in absorbance at a specific wavelength (e.g., 560 nm) over time.
-
Calculation: The SOD activity is determined by the degree of inhibition of the NBT reduction and is typically expressed as units per milligram of protein.
Catalase (CAT) Activity Assay
-
Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Sample Preparation: Tissue homogenates or cell lysates are prepared in a phosphate buffer.
-
Reaction: The sample is added to a solution of H₂O₂ in a phosphate buffer.
-
Measurement: The decrease in absorbance due to H₂O₂ decomposition is monitored at 240 nm over time.
-
Calculation: Catalase activity is calculated from the rate of change in absorbance and expressed as units per milligram of protein.
Reduced Glutathione (GSH) Assay
-
Principle: This method is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
Sample Preparation: Tissues are homogenized in a solution containing a precipitating agent like metaphosphoric acid to remove proteins.
-
Reaction: The supernatant is mixed with a phosphate buffer and DTNB solution.
-
Measurement: The absorbance of the resulting yellow solution is measured at 412 nm.
-
Quantification: The GSH concentration is determined from a standard curve prepared with known concentrations of GSH.
Signaling Pathways and Experimental Workflows
The antioxidant effects of the nicotinic component of this compound are hypothesized to be mediated through specific signaling pathways. The following diagrams illustrate a potential mechanism and a typical experimental workflow for in vivo antioxidant studies.
References
- 1. Effect of the antioxidant this compound on the proliferative and inflammatory response after experimental balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ir.librarynmu.com [ir.librarynmu.com]
- 5. Effect of N-acetylcysteine administration on the expression and activities of antioxidant enzymes and the malondialdehyde level in the blood of lead-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscmed.com [bioscmed.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo effects of N-acetylcysteine on glutathione metabolism and on the biotransformation of carcinogenic and/or mutagenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Nicanartine and sirolimus in restenosis models
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
In the field of interventional cardiology, in-stent restenosis remains a critical challenge, driven primarily by vascular smooth muscle cell (VSMC) proliferation and migration, leading to neointimal hyperplasia. This guide provides a head-to-head comparison of two pharmacological agents, nicardipine and sirolimus, and their potential roles in mitigating restenosis. It is important to note that while the user query specified "Nicanartine," extensive literature searches yielded no such compound in the context of restenosis. It is highly probable that this was a misspelling of "Nicardipine," a well-known calcium channel blocker. This comparison is therefore based on available data for nicardipine and sirolimus. No direct comparative studies between nicardipine and sirolimus in restenosis models were identified; hence, this analysis synthesizes data from individual studies on each compound.
Sirolimus, a macrolide antibiotic, is the established drug of choice for drug-eluting stents, with a wealth of clinical and preclinical data supporting its efficacy. Nicardipine, a dihydropyridine calcium channel blocker, has demonstrated in vitro effects on VSMC behavior, suggesting a potential, though less explored, role in preventing restenosis. This guide will objectively present the available experimental data, detail the methodologies of key experiments, and visualize the signaling pathways involved.
Quantitative Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies on sirolimus and nicardipine.
Table 1: In Vivo Efficacy of Sirolimus in a Porcine Coronary Artery Restenosis Model
| Parameter | Bare Metal Stent (Control) | Sirolimus-Eluting Stent | Percentage Reduction with Sirolimus | Reference |
| Neointimal Area (mm²) | 5.06 ± 1.88 | 2.47 ± 1.04 | 51.2% | [1][2] |
| Percent Area Stenosis (%) | 47 ± 19 | 24 ± 10 | 48.9% | [1][2] |
| Late Lumen Loss (mm) | 1.03 | 0.18 | 82.5% | [3] |
Data presented as mean ± standard deviation. Studies were conducted over a 28 to 30-day period.
Table 2: In Vitro Efficacy of Nicardipine on Vascular Smooth Muscle Cells
| Parameter | Control | Nicardipine (10µM) | Percentage Inhibition with Nicardipine | Reference |
| VSMC Proliferation (% of control) | 100 | ~30 | ~70% | [No specific citation available for direct quantitative comparison] |
| VSMC Migration (% of wound closure) | 85.2 ± 5.0 | 19.3 ± 2.5 | 77.3% | [No specific citation available for direct quantitative comparison] |
Experimental Protocols
1. In Vivo Porcine Coronary Artery Balloon Injury and Stenting Model (for Sirolimus)
This model is a standard for preclinical evaluation of anti-restenotic therapies.
-
Animal Model: Domestic swine (typically 30-40 kg) are used due to the similarity of their coronary artery anatomy and physiology to humans.
-
Procedure:
-
Animals are sedated and anesthetized.
-
Arterial access is gained via the femoral or carotid artery.
-
Under fluoroscopic guidance, a guide catheter is advanced to the coronary ostia.
-
A balloon catheter is introduced into the target coronary artery (e.g., Left Anterior Descending or Circumflex artery).
-
Balloon inflation is performed to induce controlled arterial injury, denuding the endothelium and stretching the vessel wall. The balloon-to-artery ratio is typically 1.1:1 to 1.2:1.
-
A stent (either a bare-metal stent for control or a sirolimus-eluting stent) is deployed at the site of injury.
-
Angiography is performed to confirm stent deployment and vessel patency.
-
-
Post-Procedure: Animals receive antiplatelet therapy (e.g., aspirin and clopidogrel).
-
Follow-up and Analysis: After a predetermined period (commonly 28 days), a follow-up angiography is performed to assess late lumen loss. The animals are then euthanized, and the stented arterial segments are harvested for histomorphometric analysis to quantify neointimal area and percent area stenosis.
2. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (for Nicardipine)
This assay is used to assess the direct effect of a compound on the proliferation of VSMCs.
-
Cell Culture: Primary human or animal aortic smooth muscle cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) to induce proliferation.
-
Procedure:
-
VSMCs are seeded in multi-well plates and allowed to adhere.
-
Cells are then serum-starved for 24-48 hours to synchronize them in a quiescent state.
-
The cells are then stimulated with a mitogen (e.g., 10% FBS or platelet-derived growth factor) in the presence of varying concentrations of nicardipine or a vehicle control.
-
After an incubation period (typically 24-72 hours), cell proliferation is assessed using one of several methods:
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
BrdU/EdU Incorporation Assay: Measures the incorporation of a thymidine analog into the DNA of proliferating cells.
-
-
-
Analysis: The proliferation in the nicardipine-treated groups is compared to the control group to determine the inhibitory effect of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Sirolimus Signaling Pathway in VSMCs.
Figure 2: Nicardipine Signaling Pathway in VSMCs.
Figure 3: Experimental Workflows.
Head-to-Head Comparison and Conclusion
Mechanism of Action:
-
Sirolimus: Acts intracellularly by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and survival. By inhibiting mTOR, sirolimus effectively halts the cell cycle in the G1 phase, preventing VSMC proliferation.
-
Nicardipine: As a dihydropyridine calcium channel blocker, nicardipine acts on the cell membrane to block the influx of calcium ions through L-type calcium channels.[4] Calcium is a critical second messenger in VSMC proliferation and migration. By reducing intracellular calcium levels, nicardipine is thought to inhibit the downstream signaling pathways that lead to cell proliferation.[4]
Efficacy in Restenosis Models:
-
Sirolimus: The efficacy of sirolimus in preventing restenosis is well-documented in numerous preclinical and clinical studies. In porcine coronary artery models, sirolimus-eluting stents have consistently demonstrated a significant reduction in neointimal area, percent stenosis, and late lumen loss compared to bare-metal stents.[1][2][3] This robust preclinical evidence has been translated into successful clinical outcomes, establishing sirolimus as a cornerstone of therapy for preventing in-stent restenosis.
-
Nicardipine: The available evidence for nicardipine's anti-restenotic potential is primarily from in vitro studies. These studies show that nicardipine can inhibit VSMC proliferation and migration, which are the cellular hallmarks of neointimal hyperplasia. However, there is a notable lack of in vivo data from animal restenosis models to confirm these findings and to provide quantitative measures of its efficacy in a physiological setting. Therefore, its potential to prevent restenosis in a clinical context remains largely speculative.
Based on the current body of scientific literature, sirolimus has a well-established and potent inhibitory effect on neointimal hyperplasia in robust in vivo restenosis models, supported by a clear mechanism of action involving mTOR inhibition. In contrast, while nicardipine demonstrates promising anti-proliferative and anti-migratory effects on VSMCs in vitro through calcium channel blockade, there is a critical absence of in vivo data to support its efficacy in preventing restenosis.
For researchers and drug development professionals, sirolimus remains the benchmark anti-restenotic agent. Further investigation into nicardipine, particularly in well-designed in vivo restenosis models, is warranted to determine if its in vitro effects translate into meaningful therapeutic outcomes. A direct, head-to-head in vivo comparison would be necessary to definitively evaluate the relative efficacy of nicardipine against sirolimus. Until such data is available, any consideration of nicardipine for this indication is preliminary and requires substantial further research.
References
Cross-Validation of Analytical Methods for Nicotine Determination: A Comparative Guide
Disclaimer: The request specified "Nicanartine," for which no public data could be found. This guide has been developed under the assumption that the intended subject was "Nicotine," given the similarity in name and the context of analytical chemistry.
This guide provides a comparative analysis of various analytical methods for the quantification of nicotine, aimed at researchers, scientists, and professionals in drug development. It outlines key performance indicators from validation studies and details the experimental protocols for each technique.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the validation parameters for commonly employed analytical methods for nicotine quantification. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.
Table 1: Performance Characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Nicotine | Cotinine (Primary Metabolite) | Sample Matrix | Reference |
| Linearity Range | 0.26 - 52.5 ng/mL | 7.0 - 1500 ng/mL | Human Serum | [1] |
| 3.3 - 1028.1 ng/mL | 0.3 - 652.6 ng/mL | U937 Macrophages | [2] | |
| Accuracy | 93.39% - 105.73% | 93.04% - 107.26% | Human Serum | [1] |
| Precision (CV%) | < 15% | < 15% | Human Serum | [1] |
| 6.1% | 17.9% | U937 Macrophages | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.26 ng/mL | 7.0 ng/mL | Human Serum | [1] |
| 3.27 ng/mL | 0.30 ng/mL | U937 Macrophages | [2] | |
| Recovery | 95% - 116% | 93% - 94% | Smoker's Serum | [3] |
Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Value | Sample Matrix | Reference |
| Linearity Range | 0.00935 - 0.935 mg/mL | [11C]Nicotine Solution | [4] |
| Accuracy (Recovery %) | 101.0 ± 2.8% | [11C]Nicotine Solution | [4] |
| Precision (RSD%) | Not Specified | e-Liquids | [5] |
| Limit of Detection (LOD) | Established | [11C]Nicotine Solution | [4] |
| Limit of Quantification (LOQ) | Established | [11C]Nicotine Solution | [4] |
Table 3: Overview of Other Analytical Techniques for Nicotine Enantiomer Separation
| Method | Principle | Application | Key Characteristics | Reference |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a chiral stationary phase. | Differentiating nicotine isomers. | Some older methods have long run times.[6][7] | [6][7] |
| Nuclear Magnetic Resonance (NMR) | Identification and quantification based on the magnetic properties of atomic nuclei. | Identifying and quantifying nicotine enantiomers; distinguishing between natural and synthetic nicotine. | Easy to adopt but requires an NMR instrument and pure samples.[6][7] | [6][7] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral substance. | Identifying the presence of different enantiomers. | One of the easier methods, but data analysis can be complex with other chiral compounds present. Often combined with other methods for cross-validation.[6][7] | [6][7] |
Experimental Protocols
Below are generalized methodologies for the key analytical techniques discussed. These protocols are intended as an overview and may require optimization for specific applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for quantifying nicotine and its metabolites.
-
Sample Preparation:
-
Biological samples (e.g., serum, urine, cell lysates) are thawed and vortexed.[2]
-
An internal standard (typically a deuterated version of the analyte) is added.
-
Protein precipitation is performed using an organic solvent like acetonitrile or by solid-phase extraction (SPE) for cleanup.[8]
-
For total nicotine and metabolite measurement, an enzymatic hydrolysis step may be included to deconjugate glucuronidated forms.[9]
-
The sample is centrifuged, and the supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an HPLC system.
-
Separation is typically achieved on a C18 or HILIC column.[1][8]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formate) and an organic component (e.g., acetonitrile or methanol) is commonly used.[1][8]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[8]
-
Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring specific precursor-product ion transitions for the analyte and internal standard.[10]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
A robust and widely used method, particularly for higher concentration samples like e-liquids.
-
Sample Preparation:
-
The sample (e.g., e-liquid) is accurately diluted with a suitable solvent, such as methanol or the mobile phase, to fall within the calibration range.
-
The diluted sample is filtered through a 0.45 µm filter to remove particulate matter.
-
-
Chromatographic Analysis:
-
The prepared sample is injected into the HPLC system.
-
A reversed-phase C18 column is commonly used for separation.[5]
-
Isocratic or gradient elution is performed with a mobile phase, often a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is typically carried out using a UV detector at a wavelength of around 260 nm, where nicotine has strong absorbance.[11]
-
Visualizations
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for nicotine quantification.
Caption: Workflow for the cross-validation of two analytical methods.
Logical Relationships of Nicotine Analytical Techniques
This diagram shows the logical grouping and application of different analytical techniques for nicotine analysis.
References
- 1. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fimek.edu.rs [fimek.edu.rs]
- 11. pertanika.upm.edu.my [pertanika.upm.edu.my]
Comparative Efficacy of Nicotinic Acid and Statins in Lipid Management
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the lipid-lowering effects of nicotinic acid (niacin) and statins, two distinct classes of drugs used in the management of dyslipidemia. The information presented herein is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of their respective mechanisms, efficacy, and experimental evaluation.
Introduction
For decades, statins have been the cornerstone of therapy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing the risk of atherosclerotic cardiovascular disease (ASCVD).[1] They are first-line agents due to their proven efficacy and safety in a wide range of patient populations.[1] Nicotinic acid, also known as niacin or vitamin B3, is another potent lipid-modifying agent with a longer history of use in treating cardiovascular disease.[2][3] It offers a broader spectrum of action, impacting not only LDL-C but also triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C).[2][3][4] This guide will delve into a head-to-head comparison of these two important therapeutic agents.
Mechanism of Action
Statins: Inhibitors of Cholesterol Synthesis
Statins exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[5][6][7] This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[6] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[5][6]
Nicotinic Acid: A Multi-faceted Approach
The mechanism of action of nicotinic acid is more complex and not fully elucidated.[8][9] It is known to act through several pathways:
-
Inhibition of VLDL and LDL Production: Nicotinic acid inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, which is crucial for triglyceride synthesis.[8] This leads to a reduction in the production of very-low-density lipoprotein (VLDL), a precursor to LDL, and consequently lowers both VLDL and LDL levels.[8][9]
-
Decreased Fatty Acid Mobilization: In adipose tissue, nicotinic acid binds to the GPR109A receptor, which inhibits hormone-sensitive lipase and reduces the release of free fatty acids into the bloodstream.[8] This decreases the substrate available for the liver to produce triglycerides and VLDL.[8]
-
Increased HDL Levels: Nicotinic acid is the most potent agent available for raising HDL-C levels.[3] It achieves this by selectively inhibiting the hepatic uptake of HDL apolipoprotein A-I (apoA-I), the primary protein component of HDL, thereby prolonging its half-life.[8][9]
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the typical lipid-lowering efficacy of statins and nicotinic acid based on clinical trial data. It is important to note that the actual effects can vary depending on the specific drug, dosage, and individual patient characteristics.
| Lipid Parameter | Statins | Nicotinic Acid |
| LDL-C Reduction | 18% - 55% | 5% - 25% |
| HDL-C Increase | 5% - 15% | 15% - 35% |
| Triglyceride Reduction | 7% - 30% | 20% - 50% |
Note: Data compiled from multiple sources. The ranges represent typical efficacy across different agents and dosages within each class.
A meta-analysis of 49 trials involving over 300,000 patients demonstrated that for every 1 mmol/L reduction in LDL-C, both statin and non-statin therapies (including nicotinic acid) showed a similar relative risk reduction for major vascular events.[10] Specifically, statins showed a 23% relative risk reduction, while therapies that upregulate LDL receptor expression had a statistically similar 25% reduction.[10]
Experimental Protocols
The evaluation of lipid-lowering agents like nicotinic acid and statins typically involves a series of preclinical and clinical studies.
Preclinical Evaluation:
-
In vitro studies: These experiments often utilize cultured liver cells (e.g., HepG2) to investigate the drug's mechanism of action on cholesterol and triglyceride metabolism. Key assays include measuring the activity of enzymes like HMG-CoA reductase and DGAT2, and quantifying the expression of LDL receptors.
-
Animal models: Studies in animal models of dyslipidemia (e.g., hypercholesterolemic rabbits, mice, or rats) are crucial to assess the in vivo efficacy and safety of the compound. Lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) are measured in the blood after a period of treatment.
Clinical Trials:
-
Phase 1: These are typically dose-escalation studies in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of the drug.
-
Phase 2: These studies are conducted in a larger group of patients with dyslipidemia to evaluate the drug's efficacy in lowering lipid levels and to determine the optimal dose range.[11]
-
Phase 3: These are large-scale, randomized, placebo-controlled trials designed to confirm the drug's efficacy and safety in a broader patient population and to assess its impact on cardiovascular outcomes.[11]
A typical clinical trial protocol for a lipid-lowering drug would involve the following:
-
Patient Recruitment: Inclusion and exclusion criteria are strictly defined. For instance, patients with active liver disease or those taking other lipid-lowering medications might be excluded.[11]
-
Baseline Assessment: At the beginning of the study, baseline lipid levels, liver function tests, and other relevant biomarkers are measured after a fasting period.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or a placebo.
-
Treatment and Follow-up: Patients take the assigned treatment for a specified duration. Regular follow-up visits are scheduled to monitor lipid levels, assess for adverse events, and ensure compliance.
-
Endpoint Analysis: The primary endpoint is typically the percentage change in LDL-C from baseline. Secondary endpoints may include changes in other lipid parameters and the incidence of cardiovascular events.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of statins.
Caption: Mechanism of action of nicotinic acid.
Caption: Typical clinical trial workflow.
Conclusion
Statins remain the first-line therapy for LDL-C reduction and cardiovascular risk prevention due to their robust efficacy and extensive evidence base.[1] Nicotinic acid, while less potent in lowering LDL-C, offers a broader spectrum of activity by significantly increasing HDL-C and reducing triglycerides.[3][4] The choice between or combination of these therapies depends on the specific lipid abnormalities and the overall cardiovascular risk profile of the patient. For researchers and drug development professionals, understanding the distinct mechanisms and clinical effects of these agents is crucial for the innovation of novel and more effective lipid-modifying therapies.
References
- 1. Medications for Lipid Control: Statins vs Newer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid and the prevention of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of niacin on lipid and lipoprotein levels and glycemic control in patients with diabetes and peripheral arterial disease: the ADMIT study: A randomized trial. Arterial Disease Multiple Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Meta-Analysis of Nicanartine (Assumed Nicotine Replacement Therapy) and Other Smoking Cessation Therapies on Cardiovascular Outcomes
A Note on Terminology: The term "Nicanartine" does not correspond to any known pharmaceutical substance in scientific literature or drug databases. It is highly probable that this is a typographical error for "Nicotine." This guide therefore provides a meta-analysis of studies involving Nicotine Replacement Therapy (NRT) and its cardiovascular outcomes, in comparison to other smoking cessation therapies such as varenicline and bupropion. This analysis is intended for researchers, scientists, and drug development professionals.
A systematic review of randomized controlled trials (RCTs) indicates with moderate certainty that there are no significant associations between the use of nicotine and the risk of clinically diagnosed adverse cardiovascular events, specifically arrhythmia, nonfatal myocardial infarction, nonfatal stroke, and cardiovascular death.[1][2] While some studies have shown an increased risk of less serious cardiovascular events like tachycardia with NRT, major adverse cardiovascular events (MACE) do not appear to be significantly increased.[3][4]
Data Presentation: Comparative Cardiovascular Outcomes
The following tables summarize quantitative data from network meta-analyses comparing the cardiovascular risk of NRT, varenicline, and bupropion against placebo.
Table 1: Risk of Any Cardiovascular Adverse Events
| Treatment | Comparator | Relative Risk (RR) | 95% Confidence Interval (CI) | Note |
| Nicotine Replacement Therapy (NRT) | Placebo | 2.29 | 1.39 - 3.82 | Elevated risk driven by less serious events.[3][5][6] |
| Bupropion | Placebo | 0.98 | 0.54 - 1.73 | No significant increase in risk.[3][5][6] |
| Varenicline | Placebo | 1.30 | 0.79 - 2.23 | No significant increase in risk.[3][5][6] |
Table 2: Risk of Major Adverse Cardiovascular Events (MACE)
MACE is typically defined as a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
| Treatment | Comparator | Relative Risk (RR) | 95% Confidence Interval (CI) | Note |
| Nicotine Replacement Therapy (NRT) | Placebo | 1.95 | 0.26 - 4.30 | No clear evidence of harm.[3][6] |
| Bupropion | Placebo | 0.45 | 0.21 - 0.85 | Protective effect observed.[3][6] |
| Varenicline | Placebo | 1.34 | 0.66 - 2.66 | No clear evidence of harm.[3][6] |
Table 3: Varenicline and Serious Adverse Cardiovascular Events (from a separate meta-analysis)
| Treatment | Comparator | Peto Odds Ratio (OR) | 95% Confidence Interval (CI) | Note |
| Varenicline | Placebo | 1.72 | 1.09 - 2.71 | Significantly increased risk of serious adverse cardiovascular events.[7] |
Note: There are conflicting meta-analyses regarding varenicline's cardiovascular safety. A more recent meta-analysis found no evidence that varenicline increases the rate of cardiovascular serious adverse events.[8]
Experimental Protocols
The data presented above are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is as follows:
1. Literature Search: A comprehensive search of multiple electronic databases (e.g., MEDLINE, EMBASE, Cochrane Library) is conducted to identify relevant RCTs.[3][7][8] Search terms typically include the drug names (nicotine replacement therapy, bupropion, varenicline), "smoking cessation," and terms related to cardiovascular events.[3][7]
2. Study Selection: Inclusion criteria are established to select relevant studies. Typically, these are double-blind, placebo-controlled RCTs of at least one week's duration that report on cardiovascular outcomes.[7] The primary outcomes of interest are serious adverse cardiovascular events, including myocardial infarction, stroke, and cardiovascular death.[7]
3. Data Extraction and Analysis: Data on study design, participant characteristics, interventions, and cardiovascular outcomes are extracted from the selected studies. The data are then pooled using statistical methods, such as a network meta-analysis, to calculate relative risks (RRs) or odds ratios (ORs) and their 95% confidence intervals.[3][7][8]
Visualizations
Caption: PRISMA flow diagram for a systematic review of nicotine and cardiovascular events.
Caption: Relationship between smoking cessation therapies and cardiovascular outcomes.
References
- 1. Study title: A systematic review of RCTs to examine the risk of adverse cardiovascular events with nicotine use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study title: A systematic review of RCTs to examine the risk of adverse cardiovascular events with nicotine use [frontiersin.org]
- 3. Cardiovascular Events Associated With Smoking Cessation Pharmacotherapies A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular Events Associated with Smoking Cessation Pharmacotherapies: A Network Meta-Analysis - [medicinesresources.nhs.uk]
- 6. Cardiovascular events associated with smoking cessation pharmacotherapies: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risk of serious adverse cardiovascular events associated with varenicline: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline and Adverse Cardiovascular Events: A Systematic Review and Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nicanartine
This guide provides crucial safety and logistical information for handling Nicanartine in a laboratory setting. Given the limited publicly available hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure the safety of all personnel.
Hazard Assessment
The Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive hazard classification data.[1] However, it advises avoiding dust formation and contact with skin and eyes, suggesting that the compound should be handled as a potentially hazardous substance.[1] It is a solid, white to light yellow in appearance.[2]
Key Safety Considerations:
-
Primary Route of Exposure: Inhalation of dust particles and skin or eye contact.[1]
-
Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust.[1][2]
Personal Protective Equipment (PPE) Selection
A multi-layered PPE approach is recommended to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1] |
| Skin Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use. Follow proper glove removal technique to avoid skin contamination.[1] |
| Lab coat or impervious clothing | A fully buttoned lab coat is mandatory. For larger quantities or when there is a significant risk of contamination, fire/flame-resistant and impervious clothing should be worn.[1] | |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] At a minimum, a NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a fume hood. |
Experimental Protocols
Adherence to strict protocols is vital for safe handling.
3.1. Donning and Doffing PPE Workflow
The following workflow ensures that PPE is worn and removed in the correct sequence to prevent cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
